R-BC154 acetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C57H65N9O15S3 |
|---|---|
Molecular Weight |
1212.4 g/mol |
IUPAC Name |
acetic acid;5-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C55H61N9O13S3.C2H4O2/c1-5-60(6-2)38-18-23-44-49(30-38)77-50-31-39(61(7-3)8-4)19-24-45(50)52(44)46-25-22-43(32-51(46)80(73,74)75)78(69,70)56-33-37-34-63(59-58-37)40-29-48(64(35-40)79(71,72)42-14-10-9-11-15-42)53(65)57-47(54(66)67)28-36-16-20-41(21-17-36)76-55(68)62-26-12-13-27-62;1-2(3)4/h9-11,14-25,30-32,34,40,47-48,56H,5-8,12-13,26-29,33,35H2,1-4H3,(H2-,57,65,66,67,73,74,75);1H3,(H,3,4)/t40-,47+,48+;/m1./s1 |
InChI Key |
HZQNIDGYMDDNNP-MOVBADFXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)[C@@H]6C[C@H](N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=C(C=C8)OC(=O)N9CCCC9)C(=O)O)S(=O)(=O)[O-].CC(=O)O |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)C6CC(N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)NC(CC8=CC=C(C=C8)OC(=O)N9CCCC9)C(=O)O)S(=O)(=O)[O-].CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
R-BC154 Acetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-BC154 acetate is a specialized research tool used for the investigation of integrin biology, particularly in the context of stem cell research and cellular adhesion. It is a selective and fluorescently labeled antagonist of α9β1 integrin, also exhibiting cross-reactivity with α4β1 integrin.[1] Its high affinity and activation-dependent binding make it a valuable probe for studying the distribution, activation state, and functional roles of these integrins in various biological processes. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and the signaling pathways it perturbs.
Core Mechanism of Action
This compound functions as a competitive antagonist at the ligand-binding site of α9β1 and α4β1 integrins. By binding to these receptors, it blocks their interaction with endogenous ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 region of fibronectin for α4β1, and tenascin-C for α9β1. This inhibition prevents the downstream signaling cascades that are normally initiated upon ligand binding, thereby affecting cellular processes like adhesion, migration, proliferation, and survival. The fluorescent tag on this compound allows for direct visualization and quantification of these integrins in various experimental settings.
Quantitative Data
The binding affinity of this compound for α9β1 and α4β1 integrins has been determined in human glioblastoma LN18 cell lines under physiological mimicking conditions (Ca2+/Mg2+). The data highlights its selectivity for α9β1 integrin.
| Integrin Subtype | Binding Affinity (Ki) | Reference |
| α9β1 | 12.7 nM | |
| α4β1 | 38.0 nM |
Signaling Pathways
This compound, by antagonizing α9β1 and α4β1 integrins, modulates several downstream signaling pathways crucial for cell function.
α9β1 Integrin Signaling
Activation of α9β1 integrin typically leads to the recruitment of signaling proteins such as Src and Focal Adhesion Kinase (FAK). This initiates a cascade that can influence cell migration and other cellular processes. In some contexts, α9β1 signaling can suppress the activity of the MAP kinase pathway, specifically ERK1/2, to regulate cell migration.
α4β1 Integrin Signaling
The α4β1 integrin signaling pathway plays a significant role in cell motility. Upon ligand binding, α4β1 can promote cell migration through a FAK-independent mechanism that involves the activation of c-Src. This pathway can lead to the downstream activation of RhoA, a small GTPase that is a key regulator of the actin cytoskeleton and cell migration. Antagonism by this compound would inhibit these downstream effects.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
In Vivo Imaging of Hematopoietic Stem Cells in Mice
This protocol describes the use of this compound as an in vivo probe for bone marrow hematopoietic stem cells (HSCs).
Materials:
-
This compound
-
C57Bl/6 mice (6-8 weeks old)
-
Sterile saline solution
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., confocal or multiphoton microscope)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and further dilute in sterile saline to the final desired concentration.
-
Administer this compound to C57Bl/6 mice via intravenous injection at a dosage of 10 mg/kg.
-
Anesthetize the mice at the desired time points post-injection.
-
Surgically expose the bone marrow of the calvarium or other suitable long bones for imaging.
-
Use an in vivo imaging system to visualize the fluorescently labeled cells within the bone marrow.
-
Acquire images at appropriate excitation and emission wavelengths for the fluorophore on this compound.
-
Analyze the images to identify and quantify the binding of this compound to hematopoietic progenitor cells and HSCs.
Cell Staining and Flow Cytometry
This protocol outlines the use of this compound for staining cells to detect α9β1 and α4β1 integrin expression by flow cytometry.
Materials:
-
Cell line of interest (e.g., human glioblastoma LN18 cells)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Flow cytometer
Procedure:
-
Harvest cells and wash them with PBS.
-
Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).
-
Add this compound to the cell suspension at a predetermined optimal concentration.
-
Incubate the cells with this compound for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with staining buffer to remove unbound this compound.
-
Resuspend the cells in staining buffer for flow cytometric analysis.
-
Acquire data on a flow cytometer using the appropriate laser and filter set for the fluorophore.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity.
Conclusion
This compound is a powerful and selective tool for the study of α9β1 and α4β1 integrins. Its fluorescent properties enable direct visualization and quantification of these receptors in both in vitro and in vivo settings. By understanding its mechanism of action and employing the detailed protocols provided, researchers can effectively utilize this compound to elucidate the complex roles of these integrins in health and disease.
References
R-BC154 Acetate: A Technical Guide for Studying Integrin Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins are a family of heterodimeric transmembrane receptors that play a pivotal role in cell-matrix and cell-cell adhesion. Comprising α and β subunits, these receptors transmit bidirectional signals across the plasma membrane, influencing a myriad of cellular processes including proliferation, migration, differentiation, and survival. The activation state of integrins—their switch from a low-affinity to a high-affinity ligand-binding conformation—is a tightly regulated process critical to both physiological and pathological events. Dysregulation of integrin activation is implicated in diseases such as cancer, thrombosis, and inflammatory disorders.
R-BC154 acetate is a high-affinity, selective, and fluorescent antagonist designed to probe the activated state of α9β1 and α4β1 integrins.[1][2][3][4] By binding preferentially to the high-affinity conformation, it serves as an invaluable tool for researchers to identify and quantify activated integrins on the cell surface, monitor activation dynamics in real-time, and investigate the signaling pathways that govern this conformational switch. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its application in studying integrin activation.
This compound: Properties and Specifications
This compound is a synthetic small molecule that incorporates a fluorescent reporter, allowing for direct detection and quantification without the need for secondary antibodies. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Target | α9β1 and α4β1 Integrins | [1] |
| Binding Nature | Activation-dependent antagonist/probe | |
| Molecular Formula | C₅₅H₆₁N₉O₁₃S₃·CH₃CO₂H | |
| Molecular Weight | 1212.37 g/mol | |
| Fluorescence | Excitation Maximum: 561 nm | |
| Emission Maximum: 585 nm | ||
| Solubility | Soluble to 5 mM in DMSO |
Mechanism of Action
Integrin activation involves a conformational change from a bent, low-affinity state to an extended, high-affinity state. This "inside-out" signaling is primarily triggered by the intracellular protein talin binding to the cytoplasmic tail of the integrin β subunit. R-BC154 acts as a probe by selectively recognizing and binding to the extracellular domain of the high-affinity conformation of α9β1 and α4β1 integrins. Because it is an antagonist, it occupies the ligand-binding site, thereby blocking the interaction with natural extracellular matrix (ECM) proteins. Its intrinsic fluorescence allows for the direct visualization and quantification of the population of activated integrins on a cell surface.
Figure 1. R-BC154 selectively binds to the high-affinity state of integrins.
Quantitative Binding Data
R-BC154 exhibits high affinity for its target integrins, with a notable preference for α9β1. The binding affinity is dependent on the presence of divalent cations such as Ca²⁺ and Mg²⁺, which are essential for maintaining the structural integrity of the integrin ligand-binding domain.
| Parameter | Integrin Target | Value (nM) | Cell Line | Conditions | Reference |
| Kᵢ | α9β1 | 12.7 | Human Glioblastoma LN18 | Ca²⁺/Mg²⁺ | |
| α4β1 | 38.0 | Human Glioblastoma LN18 | Ca²⁺/Mg²⁺ | ||
| KᏧ | α4β1 | 12.7 | - | - | |
| α9β1 | 38 | - | - |
Note: A discrepancy exists in the literature regarding which integrin corresponds to the higher affinity value. MedChemExpress reports a 3-fold greater affinity for α9β1, while R&D Systems lists the higher affinity for α4β1. Researchers should consider this when designing experiments.
Experimental Protocols & Workflows
This compound can be utilized in a range of applications, from cell-based assays to in vivo studies.
In Vitro Cell-Based Binding Assays
Flow cytometry is the most common method for quantifying R-BC154 binding to cell surface integrins. This protocol is adapted from methodologies used to study hematopoietic stem and progenitor cells.
References
R-BC154 Acetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-BC154 acetate is a selective and fluorescent antagonist of α9β1 and α4β1 integrins.[1] Its high affinity and activation-dependent binding make it a valuable tool for investigating the roles of these integrins in various biological processes. This guide provides a comprehensive overview of the structure, properties, and experimental applications of this compound, with a focus on its use as a fluorescent probe for in vivo imaging and for the mobilization of hematopoietic stem cells (HSCs).
Structure and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C55H61N9O13S3.CH3CO2H | R&D Systems |
| Molecular Weight | 1212.37 g/mol | R&D Systems |
| Solubility | Soluble to 5 mM in DMSO | R&D Systems |
| Excitation Maximum | 561 nm | R&D Systems |
| Emission Maximum | 585 nm | R&D Systems |
Table 2: Binding Affinity of this compound
| Integrin | Ki | Conditions | Cell Line | Source |
| α9β1 | 12.7 nM | Ca2+/Mg2+ | Human glioblastoma LN18 | MedChemExpress |
| α4β1 | 38.0 nM | Ca2+/Mg2+ | Human glioblastoma LN18 | MedChemExpress |
Mechanism of Action: Integrin Antagonism and Hematopoietic Stem Cell Mobilization
This compound functions as a competitive antagonist at the ligand-binding site of α9β1 and α4β1 integrins. These integrins are crucial for the adhesion of hematopoietic stem cells (HSCs) to the bone marrow niche. By blocking the interaction of HSCs with their ligands in the bone marrow, such as VCAM-1 and fibronectin, this compound disrupts their retention and promotes their egress into the peripheral circulation. This process is known as HSC mobilization. The dual antagonism of both α9β1 and α4β1 may lead to a more efficient mobilization compared to agents targeting a single integrin pathway.[2][3]
Caption: Mechanism of this compound-induced HSC mobilization.
Experimental Protocols
In Vitro Fluorescent Integrin Binding Assay
This protocol is a representative method for assessing the binding of this compound to integrin-expressing cells.
Materials:
-
Integrin-expressing cells (e.g., human glioblastoma LN18 cells)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MnCl2, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Culture integrin-expressing cells to the desired confluency.
-
Harvest cells and resuspend in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of cell suspension to each well of the microplate.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (Ex: 561 nm, Em: 585 nm).
-
For competition assays, pre-incubate cells with a non-fluorescent integrin antagonist before adding this compound.
Caption: Workflow for an in vitro fluorescent integrin binding assay.
In Vivo Hematopoietic Stem Cell Mobilization and Imaging in Mice
This protocol provides a general framework for mobilizing and imaging HSCs in a murine model using this compound.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound
-
Sterile PBS
-
Intravital microscope
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO followed by dilution in sterile PBS).
-
Administer this compound to mice via intravenous (i.v.) injection at a dose of 10 mg/kg.
-
At desired time points post-injection (e.g., 15, 30, 60 minutes), anesthetize the mice.
-
Surgically expose the calvarium (skull bone marrow) for imaging.
-
Perform intravital microscopy using a two-photon microscope equipped with a laser tuned to the excitation wavelength of this compound.
-
Collect fluorescence emission to visualize the localization of this compound-bound cells within the bone marrow vasculature.
-
To quantify HSC mobilization, collect peripheral blood at various time points and analyze for the presence of HSC markers (e.g., Lin-, Sca-1+, c-Kit+ (LSK) cells) by flow cytometry.
Caption: Experimental workflow for in vivo HSC mobilization and imaging.
Data Presentation and Analysis
All quantitative data from the aforementioned experiments should be presented in a clear and organized manner. For binding assays, Scatchard or non-linear regression analysis can be used to determine the dissociation constant (Kd) and the number of binding sites (Bmax). For mobilization studies, data should be presented as the number of HSCs per volume of peripheral blood over time. Statistical analysis, such as t-tests or ANOVA, should be employed to determine the significance of the observed effects.
Conclusion
This compound is a potent and selective fluorescent antagonist of α9β1 and α4β1 integrins with significant potential in hematology and cell biology research. Its utility as a fluorescent probe for in vivo imaging of HSCs and as an agent for HSC mobilization makes it a valuable tool for studying the dynamics of the bone marrow niche and for developing novel therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own investigations.
References
R-BC154 Acetate: A Selective Antagonist of α9β1 and α4β1 Integrins - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-BC154 acetate is a novel, high-affinity, fluorescent small molecule that acts as a selective antagonist for α9β1 and α4β1 integrins.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical properties, and experimental applications. Detailed experimental protocols for its characterization and use as an in vivo probe are provided, along with a summary of its binding affinities. Furthermore, the signaling pathways associated with α9β1 and α4β1 integrins are illustrated to provide a deeper understanding of the antagonist's potential biological effects. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic and investigational potential of targeting these specific integrin subtypes.
Introduction to this compound
This compound is a synthetic, fluorescently labeled dipeptide derivative that demonstrates high-affinity binding to α9β1 and α4β1 integrins.[1][2] It is a fluorescent analog of the compound BOP (N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine), a dual inhibitor of the same integrin subtypes. The fluorescent properties of this compound make it a valuable tool for in vivo imaging and for studying the localization and dynamics of α9β1 and α4β1 integrins, particularly in the context of hematopoietic stem cell (HSC) trafficking and mobilization.
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including inflammation, angiogenesis, and cancer metastasis. The α9β1 and α4β1 integrins are particularly implicated in the regulation of leukocyte trafficking and the retention of hematopoietic stem cells within the bone marrow niche. By selectively antagonizing these integrins, this compound offers a promising avenue for both investigating these biological processes and for potential therapeutic interventions.
Biochemical and Pharmacological Properties
This compound exhibits preferential binding to α9β1 integrin with high nanomolar affinity, while also demonstrating potent cross-reactivity with α4β1 integrin. The binding kinetics of this compound have been shown to differ between the two integrin subtypes, with faster association to α4β1 and more prolonged binding to α9β1.
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinities of this compound for human α9β1 and α4β1 integrins, as determined by competitive binding assays using transfected human glioblastoma LN18 cells.
| Integrin Subtype | Ligand | Parameter | Value (nM) | Cation Conditions |
| α9β1 | This compound | Ki | 12.7 | Ca2+/Mg2+ |
| α4β1 | This compound | Ki | 38.0 | Ca2+/Mg2+ |
Signaling Pathways
The antagonism of α9β1 and α4β1 integrins by this compound can modulate downstream signaling cascades that are critical for cell adhesion, migration, and survival.
α9β1 Integrin Signaling
Ligation of α9β1 integrin initiates a signaling cascade that can proceed through multiple pathways. One key pathway involves the activation of Src family kinases, leading to the phosphorylation of focal adhesion kinase (FAK) and the adaptor protein p130Cas. This cascade ultimately results in the activation of the small GTPase Rac1, which is a critical regulator of actin cytoskeleton dynamics and cell migration.
α9β1 Integrin Signaling Pathway Antagonism.
α4β1 Integrin Signaling
The cytoplasmic tail of the α4 integrin subunit plays a crucial role in mediating downstream signaling. Upon ligand binding, α4β1 can regulate the activity of the small GTPase RhoA, a key orchestrator of actin stress fiber formation and focal adhesion assembly. Antagonism of α4β1 can interfere with this process, leading to a reduction in cell adhesion and promotion of cell migration. The adaptor protein paxillin is also a key interaction partner of the α4 cytoplasmic tail.
α4β1 Integrin Signaling Pathway Antagonism.
Experimental Protocols
The following protocols are based on methodologies described in the primary literature for the characterization and application of this compound and its non-fluorescent analog, BOP.
Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound to α9β1 and α4β1 integrins expressed on the surface of transfected cells.
Materials:
-
Human glioblastoma LN18 cells transfected to express either α9β1 or α4β1 integrin.
-
Binding Buffer: Tris-buffered saline (TBS) containing 1 mM Ca2+/Mg2+.
-
A known fluorescently labeled ligand for α9β1 and α4β1 (e.g., a fluorescently labeled peptide containing the LDV motif).
-
This compound stock solution (in DMSO).
-
96-well black, clear-bottom microplates.
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Culture transfected LN18 cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution and wash with Binding Buffer.
-
Resuspend cells in Binding Buffer to a final concentration of 1 x 106 cells/mL.
-
Prepare a serial dilution of this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of the this compound serial dilutions or vehicle control (Binding Buffer with DMSO) to the respective wells.
-
Add 25 µL of the fluorescently labeled ligand at a final concentration equal to its Kd to all wells.
-
Incubate the plate for 1 hour at room temperature with gentle agitation.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percentage of inhibition of the fluorescent ligand binding at each concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
Competitive Binding Assay Workflow.
In Vivo Hematopoietic Stem Cell Mobilization
This protocol outlines the procedure for using this compound's non-fluorescent analog, BOP, to mobilize hematopoietic stem cells (HSCs) in a murine model, followed by flow cytometric analysis.
Materials:
-
C57BL/6 mice (6-8 weeks old).
-
BOP (lyophilized powder).
-
Vehicle: 10% (w/v) hydroxypropyl-β-cyclodextrin in saline.
-
Antibodies for flow cytometry:
-
Lineage cocktail (e.g., anti-CD3e, -B220, -Gr-1, -Mac-1, -Ter119)
-
Anti-c-Kit (CD117)
-
Anti-Sca-1
-
Anti-CD150 (SLAM)
-
Anti-CD48
-
-
Red blood cell lysis buffer.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Reconstitute lyophilized BOP in the vehicle to the desired stock concentration.
-
Administer a single subcutaneous injection of BOP (e.g., 10 mg/kg) or vehicle to the mice.
-
At various time points post-injection (e.g., 15, 30, 60, 120, and 240 minutes), collect peripheral blood via cardiac puncture or tail vein bleeding into EDTA-containing tubes.
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining cells with FACS buffer.
-
Stain the cells with the antibody cocktail for 30 minutes on ice in the dark. The LSK-SLAM markers (Lin-Sca-1+c-Kit+CD150+CD48-) are used to identify HSCs.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the flow cytometry data to quantify the number of HSCs (LSK-SLAM population) per volume of peripheral blood.
HSC Mobilization and Analysis Workflow.
Selectivity Profile
This compound is characterized as a selective antagonist for α9β1 and α4β1 integrins. While comprehensive screening data against a full panel of integrins is not extensively reported in the public domain, its high affinity for these two subtypes suggests a degree of selectivity. Further studies are required to fully elucidate its binding profile against other integrin family members.
Conclusion
This compound represents a valuable chemical probe for the study of α9β1 and α4β1 integrin biology. Its fluorescent properties, coupled with its high binding affinity, make it particularly well-suited for in vivo imaging and for investigating the role of these integrins in hematopoietic stem cell trafficking. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic and diagnostic potential of this and related compounds. As our understanding of the specific roles of α9β1 and α4β1 integrins in health and disease continues to grow, selective antagonists like this compound will undoubtedly be at the forefront of these investigations.
References
- 1. Design, synthesis and binding properties of a fluorescent α9β1/α4β1 integrin antagonist and its application as an in vivo probe for bone marrow haemopoietic stem cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and binding properties of a fluorescent α₉β₁/α₄β₁ integrin antagonist and its application as an in vivo probe for bone marrow haemopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Foundational Research on R-BC154 Acetate and Integrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-BC154 acetate is a synthetic, cell-permeable, fluorescent antagonist with high affinity and selectivity for α9β1 and α4β1 integrins.[1][2][3][4] Its fluorescent properties, derived from a rhodamine-based fluorophore, make it a valuable tool for investigating the expression, activation, and signaling of these integrins in both in vitro and in vivo settings.[1] This technical guide provides a comprehensive overview of the foundational research on this compound, including its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its use.
Quantitative Data
The binding affinity of this compound for its target integrins has been determined through competitive binding assays. The following table summarizes the key quantitative data.
| Compound | Target Integrin | Cell Line | Assay Conditions | Binding Affinity (Ki) | Reference |
| This compound | α9β1 | Human glioblastoma LN18 | Ca2+/Mg2+ | 12.7 nM | |
| This compound | α4β1 | Human glioblastoma LN18 | Ca2+/Mg2+ | 38.0 nM |
Experimental Protocols
Competitive Integrin Binding Assay
This protocol is adapted from methodologies used to characterize small molecule antagonists of integrins.
Objective: To determine the binding affinity (Ki) of this compound for α9β1 and α4β1 integrins.
Materials:
-
Human glioblastoma LN18 cells (or other cells expressing α9β1 and α4β1 integrins)
-
This compound
-
Unlabeled competitor ligand (e.g., a known α9β1/α4β1 antagonist)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MnCl2 (or 1 mM CaCl2 and 1 mM MgCl2), 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl
-
96-well microplates (black, clear bottom for fluorescent reading)
-
Plate reader with fluorescence detection capabilities (Excitation ~550-560 nm, Emission ~580-600 nm for rhodamine-based probes)
Procedure:
-
Cell Preparation: Culture LN18 cells to confluency. Detach cells using a non-enzymatic cell dissociation solution. Wash cells twice with Wash Buffer and resuspend in Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: To each well of the 96-well plate, add:
-
50 µL of cell suspension (50,000 cells/well).
-
25 µL of this compound at a final concentration equal to its approximate Kd (e.g., 15 nM for α9β1).
-
25 µL of the unlabeled competitor ligand at various concentrations (e.g., from 10^-12 M to 10^-5 M). For total binding wells, add 25 µL of Binding Buffer. For non-specific binding wells, add 25 µL of a high concentration of the unlabeled competitor (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.
-
Washing: Centrifuge the plate at 300 x g for 3 minutes. Carefully aspirate the supernatant. Wash the cell pellet twice with 200 µL of ice-cold Wash Buffer.
-
Fluorescence Measurement: After the final wash, resuspend the cells in 100 µL of Binding Buffer. Measure the fluorescence intensity using a plate reader with appropriate filters for the rhodamine fluorophore.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the competitor concentration. Calculate the IC50 value and then the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant.
Cell Adhesion Assay
This protocol is a general method for assessing the effect of this compound on integrin-mediated cell adhesion.
Objective: To determine the IC50 of this compound for the inhibition of cell adhesion to integrin ligands.
Materials:
-
Cells expressing α9β1 or α4β1 integrins (e.g., keratinocytes, lymphocytes)
-
Integrin ligands: Tenascin-C (for α9β1) or VCAM-1 (for α4β1)
-
This compound
-
Assay Buffer: Serum-free cell culture medium
-
Blocking Buffer: 1% BSA in PBS
-
96-well tissue culture plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization Buffer (e.g., 1% SDS in water)
-
Plate reader for absorbance measurement
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the integrin ligand (e.g., 10 µg/mL Tenascin-C or VCAM-1) overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and then block with Blocking Buffer for 1 hour at room temperature.
-
Cell Preparation: Label cells with a fluorescent dye (e.g., Calcein-AM) or use a colorimetric endpoint. Resuspend cells in Assay Buffer.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Adhesion: Add the cell suspension (e.g., 5 x 10^4 cells/well) to the coated and blocked wells. Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification (Crystal Violet Method):
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with Crystal Violet solution for 10 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain with Solubilization Buffer.
-
Read the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: Plot the percentage of cell adhesion (relative to a no-inhibitor control) against the concentration of this compound to determine the IC50 value.
In Vivo Imaging of Hematopoietic Stem Cells (HSCs)
This protocol is based on the described in vivo application of this compound in mice.
Objective: To visualize the binding of this compound to hematopoietic stem and progenitor cells in the bone marrow of mice.
Materials:
-
This compound
-
Anesthetized mice
-
Two-photon or confocal microscope equipped for in vivo imaging
-
Appropriate laser lines and emission filters for the rhodamine fluorophore
Procedure:
-
Animal Preparation: Anesthetize the mouse according to approved animal protocols. Surgically expose the calvarium or other suitable bone for imaging.
-
Probe Administration: Administer this compound intravenously (e.g., via tail vein injection) at a suitable concentration (e.g., 10 mg/kg).
-
In Vivo Imaging: After a suitable circulation time (to be determined empirically, e.g., 30-60 minutes), image the bone marrow through the thinned bone using a two-photon or confocal microscope.
-
Image Analysis: Acquire images and analyze the localization and intensity of the fluorescent signal to identify cells labeled with this compound. Co-staining with other HSC markers (if feasible for in vivo imaging) can be used for confirmation.
Signaling Pathways
The binding of this compound to α9β1 and α4β1 integrins antagonizes the natural ligand-induced signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of this compound treatment.
α9β1 Integrin Signaling
The ligation of α9β1 integrin initiates a signaling cascade that is critical for cell migration. A key proximal event is the activation of the tyrosine kinase Src.
Caption: α9β1 integrin signaling pathway antagonism by this compound.
α4β1 Integrin Signaling
α4β1 integrin signaling is also crucial for cell motility and can proceed in a FAK-independent manner, highlighting a distinct mechanism compared to other β1 integrins.
Caption: α4β1 integrin signaling pathway antagonism by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro experiment using this compound to study its effect on cell adhesion.
Caption: Workflow for a cell adhesion inhibition assay using this compound.
References
- 1. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Study of Fluorescent Probe Molecules Based on Rhodamine Class B Derivatives | Scientific.Net [scientific.net]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]
Unveiling the Fluorescence Properties of R-BC154 Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
R-BC154 acetate is a potent and selective fluorescent antagonist of α9β1 and α4β1 integrins, making it a valuable tool for investigating cellular adhesion, migration, and signaling. This guide provides a comprehensive overview of its fluorescence properties, experimental protocols for its use, and an exploration of the signaling pathways it modulates. While specific quantitative fluorescence data such as quantum yield and molar extinction coefficient are not publicly available, this document compiles the known spectral characteristics and provides detailed procedural guidance based on common practices for similar fluorescent probes. The "acetate" designation in its name refers to its salt form, a common practice in pharmaceutical chemistry to improve stability and solubility, and it is not known to have a direct signaling role itself.
Fluorescence Properties of this compound
R-BC154 is a fluorescent derivative of the dual α9β1/α4β1 integrin inhibitor known as BOP. Its fluorescence allows for direct visualization and quantification of its binding to these integrins on the cell surface.
| Property | Value |
| Excitation Maximum (λex) | 561 nm[1] |
| Emission Maximum (λem) | 585 nm[1] |
| Quantum Yield (Φf) | Data not available in searched literature. |
| Molar Extinction Coefficient (ε) | Data not available in searched literature. |
| Binding Affinity (Kd) | α4β1: 12.7 nM α9β1: 38 nM[1] |
Experimental Protocols
While a specific protocol for this compound is not detailed in the available literature, the following methodologies are based on standard practices for measuring the fluorescence of rhodamine-based and other commercial fluorescent probes.
General Fluorescence Spectroscopy
This protocol outlines the basic steps for measuring the fluorescence emission spectrum of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO for stock solution, phosphate-buffered saline (PBS) for working solution)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in high-purity DMSO to a concentration of 1-10 mM. Store in the dark at -20°C.
-
Preparation of Working Solution: Dilute the stock solution in a buffer appropriate for your experimental conditions (e.g., PBS, pH 7.4) to a final concentration in the nanomolar to low micromolar range. The optimal concentration should be determined empirically to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to 561 nm.
-
Set the emission scan range to approximately 570 nm to 700 nm.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Measurement:
-
Blank the instrument using the same buffer as the working solution.
-
Place the cuvette containing the this compound working solution into the fluorometer.
-
Acquire the emission spectrum.
-
Determination of Relative Fluorescence Quantum Yield
The quantum yield of a fluorophore is a measure of its emission efficiency. It can be determined relative to a well-characterized standard. For this compound, a standard with similar excitation and emission wavelengths, such as a rhodamine dye, should be used.
Materials:
-
This compound
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
High-purity solvents
Procedure:
-
Prepare a series of dilutions of both the this compound and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength (561 nm) using a UV-Vis spectrophotometer. Prepare solutions with absorbances ranging from 0.01 to 0.1 to ensure linearity and avoid inner filter effects.
-
Measure the fluorescence emission spectra of each solution on a corrected fluorometer, using the same excitation wavelength (561 nm) and instrument settings for all samples.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard. The slope of these plots will be proportional to the quantum yield.
-
Calculate the quantum yield of this compound using the following equation:
Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard)
Where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Cell-Based Fluorescence Imaging
This protocol describes the use of this compound to visualize integrin distribution on live cells.
Materials:
-
Cells expressing α4β1 and/or α9β1 integrins
-
Cell culture medium
-
This compound
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red fluorophores)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere.
-
Labeling:
-
Prepare a working solution of this compound in cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+). The final concentration should be in the range of its Kd values (e.g., 10-100 nM).
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Incubate the cells with the this compound solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells two to three times with the imaging buffer to remove unbound probe.
-
Imaging: Mount the dish or slide on the fluorescence microscope and image the cells using the appropriate filter set.
Signaling Pathways Modulated by this compound
This compound acts as an antagonist, blocking the binding of natural ligands to α9β1 and α4β1 integrins. This inhibition disrupts the normal downstream signaling cascades initiated by these receptors.
α9β1 Integrin Signaling
Antagonism of α9β1 integrin by this compound is expected to inhibit the following signaling events that are normally triggered by ligand binding:
-
Src Kinase Activation: Ligand binding to α9β1 typically leads to the activation of the tyrosine kinase Src.[2][3]
-
FAK and p130Cas Phosphorylation: Activated Src can then phosphorylate focal adhesion kinase (FAK) and the adaptor protein p130Cas.
-
Rac1 Activation: These events can lead to the activation of the small GTPase Rac1, which is a key regulator of the actin cytoskeleton and cell migration.
-
iNOS and NO Production: Src activation downstream of α9β1 can also activate inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), which promotes cell migration.
-
PI3K/ERK Pathways: In some contexts, α9β1 signaling can also involve the PI3K and ERK pathways, which are important for cell survival.
The antagonism by R-BC154 would block the initiation of this cascade, thereby inhibiting cell migration, adhesion, and survival signals mediated by α9β1.
α4β1 Integrin Signaling
Antagonism of α4β1 integrin is known to disrupt leukocyte trafficking and adhesion, processes critical in inflammation and immune responses. The binding of this compound would prevent the interaction of α4β1 with its ligands, such as VCAM-1 and fibronectin, thereby inhibiting downstream signaling. While the specific cascade can be cell-type dependent, it is known that Gαi-coupled GPCRs can activate α4β1 integrin affinity, while Gαs-coupled GPCRs and nitric oxide signaling can down-regulate its affinity, leading to de-adhesion.
By blocking ligand binding, this compound would effectively prevent the "outside-in" signaling that reinforces cell adhesion and triggers migratory responses.
Experimental Workflow for Studying Integrin Antagonism
The following workflow outlines a general approach to investigating the effects of this compound on cell function.
References
- 1. Galphas-coupled receptor signaling actively down-regulates α4β1-integrin affinity: A possible mechanism for cell de-adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin α9β1: Unique signaling pathways reveal diverse biological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin α9β1 mediates enhanced cell migration through nitric oxide synthase activity regulated by Src tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of R-BC154 Acetate in Cell Adhesion Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-BC154 acetate is a potent and selective fluorescent antagonist of α9β1 and α4β1 integrins.[1][2][3][4] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in a wide array of physiological and pathological processes, including immune responses, inflammation, and cancer. The ability of this compound to specifically block the function of α9β1 and α4β1 integrins makes it a valuable tool for investigating the roles of these specific integrins in cell adhesion and for exploring their potential as therapeutic targets. This technical guide provides a comprehensive overview of this compound, including its binding properties, detailed experimental protocols for its use in cell adhesion studies, and its impact on intracellular signaling pathways.
Core Properties of this compound
This compound is a high-affinity, activation-dependent probe, meaning it preferentially binds to integrins in their active conformation.[1] Its intrinsic fluorescence allows for direct visualization and quantification of binding to cells and tissues.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Conditions | Reference |
| Ki for α9β1 | 12.7 nM | Human glioblastoma LN18 cells | Ca2+/Mg2+ | |
| Ki for α4β1 | 38.0 nM | Human glioblastoma LN18 cells | Ca2+/Mg2+ | |
| In Vivo Application | 10 mg/kg (i.v.) | C57Bl/6 mice | In vivo probe for bone marrow hematopoietic stem cells |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on established protocols for studying integrin antagonists.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for its target integrins.
Materials:
-
Human glioblastoma LN18 cells (or other cells expressing α9β1 and α4β1 integrins)
-
Binding Buffer (e.g., 25 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA)
-
Radiolabeled ligand for α9β1 or α4β1 integrin (e.g., [3H]-labeled specific ligand)
-
This compound
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Culture LN18 cells to confluence, harvest, and prepare a cell membrane suspension.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of this compound to the wells.
-
Add the cell membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.
Cell Adhesion Assay
This assay evaluates the ability of this compound to inhibit cell adhesion to specific extracellular matrix (ECM) proteins.
Materials:
-
Cells expressing α9β1 or α4β1 integrins (e.g., keratinocytes, hematopoietic stem cells)
-
ECM proteins (e.g., VCAM-1, osteopontin)
-
96-well tissue culture plates
-
This compound
-
Labeling dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with the ECM protein of interest and incubate overnight at 4°C.
-
Block non-specific binding sites with a blocking agent (e.g., BSA).
-
Label the cells with a fluorescent dye such as Calcein-AM.
-
Pre-incubate the labeled cells with varying concentrations of this compound.
-
Add the cell suspension to the coated wells and incubate to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence intensity in each well using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition at each concentration of this compound.
In Vivo Hematopoietic Stem Cell (HSC) Mobilization and Flow Cytometry
This protocol is based on the in vivo application of this compound to mobilize HSCs from the bone marrow to the peripheral blood.
Materials:
-
C57Bl/6 mice
-
This compound (or a non-fluorescent analog like BOP)
-
AMD3100 (optional, for synergistic effect)
-
Antibodies for flow cytometry (e.g., anti-CD34, lineage markers)
-
Flow cytometer
Procedure:
-
Administer a single intravenous (i.v.) injection of this compound (e.g., 10 mg/kg) to the mice. For synergistic mobilization, co-administer with AMD3100.
-
At various time points post-injection, collect peripheral blood from the mice.
-
Lyse red blood cells from the blood samples.
-
Stain the remaining cells with a cocktail of fluorescently-labeled antibodies against HSC markers (e.g., CD34) and lineage markers.
-
Analyze the stained cells using a flow cytometer to quantify the percentage and absolute number of mobilized HSCs in the peripheral blood.
-
For direct visualization of binding, R-BC154's fluorescence can be detected in the appropriate channel of the flow cytometer on target cell populations.
Western Blotting for Signaling Pathway Analysis
This method is used to assess the effect of this compound on the phosphorylation status of key signaling proteins downstream of integrin engagement.
Materials:
-
Cells of interest (e.g., keratinocytes)
-
This compound (or a related antagonist like BOP)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-FAK, anti-total-FAK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency and serum-starve if necessary.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of α9β1/α4β1 Integrin Inhibition by this compound
Antagonism of α9β1 and α4β1 integrins by this compound is expected to disrupt the downstream signaling cascades that are normally initiated upon integrin-ligand binding. This includes the modulation of key signaling nodes such as Focal Adhesion Kinase (FAK) and the MAP kinase pathway. For instance, inhibition of α4/α9 integrins has been shown to suppress the activity of extracellular signal-regulated kinase (ERK1/2).
Caption: Proposed signaling pathway affected by this compound.
Experimental Workflow for a Cell Adhesion Inhibition Study
The following diagram illustrates a typical workflow for investigating the inhibitory effect of this compound on cell adhesion.
Caption: Workflow for a cell adhesion inhibition assay.
Conclusion
This compound is a powerful and specific tool for the study of α9β1 and α4β1 integrin-mediated cell adhesion. Its fluorescent properties and high affinity make it suitable for a range of in vitro and in vivo applications. The detailed protocols and understanding of the affected signaling pathways provided in this guide will aid researchers in designing and executing robust experiments to further elucidate the roles of these important integrins in health and disease, and to explore their potential as targets for novel therapeutics.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. α4/α9 Integrins Coordinate Epithelial Cell Migration Through Local Suppression of MAP Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting and rapid mobilization of endosteal HSC using a small molecule integrin antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α4/α9 Integrins Coordinate Epithelial Cell Migration Through Local Suppression of MAP Kinase Signaling Pathways [ouci.dntb.gov.ua]
Preliminary In Vivo Investigation of R-BC154 Acetate: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines the current publicly available information regarding the in vivo characteristics of R-BC154 acetate. Following a comprehensive search of scientific literature and clinical trial databases, it is evident that detailed in vivo studies, including pharmacokinetic and pharmacodynamic data, have not been published for this compound. The available information is limited to its in vitro function as a selective antagonist for α9β1 integrin.
Core Compound Summary
This compound is identified as a selective fluorescent antagonist of α9β1 integrin.[1] It is primarily utilized as a high-affinity, activation-dependent probe in research settings to investigate the binding activities of α9β1 and α4β1 integrins.[1] The current classification of this compound is for research use only.[1]
In Vivo Data: A Notable Absence
A thorough search of available scientific literature and clinical trial registries reveals a lack of published in vivo studies for this compound. Consequently, quantitative data regarding its efficacy, safety profile, and pharmacokinetics (absorption, distribution, metabolism, and excretion) in any living organism is not available in the public domain.
Putative Mechanism of Action and Signaling Pathway
While specific in vivo signaling pathways for this compound are not documented, its mechanism of action can be inferred from its role as an α9β1 integrin antagonist. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including inflammation, fibrosis, and angiogenesis.
As an antagonist, this compound would likely inhibit the downstream signaling pathways activated by the binding of natural ligands, such as vascular cell adhesion molecule 1 (VCAM-1) and osteopontin, to the α9β1 integrin. This inhibition could potentially modulate cellular functions like cell migration, proliferation, and survival.
Caption: Putative mechanism of this compound as an α9β1 integrin antagonist.
Hypothetical Experimental Workflow for In Vivo Investigation
Should this compound be considered for in vivo studies, a standard preclinical experimental workflow would be necessary to characterize its properties. The following diagram illustrates a logical progression for such an investigation.
Caption: A standard workflow for preclinical in vivo investigation of a novel compound.
Conclusion and Future Directions
The current body of scientific and clinical literature lacks in vivo data for this compound. Its characterization is confined to its in vitro role as a selective fluorescent antagonist for α9β1 integrin. For drug development professionals and researchers interested in the therapeutic potential of targeting the α9β1 integrin pathway, the logical next step would be to initiate preclinical in vivo studies. These studies would need to establish the pharmacokinetic profile, assess the safety and tolerability, and determine the efficacy of this compound in relevant animal models of diseases where α9β1 integrin is implicated. Without such data, any discussion of its in vivo effects remains speculative.
References
R-BC154 Acetate: An In-depth Technical Guide for Exploring Hematopoietic Stem Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of R-BC154 acetate, a selective fluorescent antagonist of α9β1 and α4β1 integrins, and its application in the study of hematopoietic stem cell (HSC) biology. This document details the mechanism of action, experimental protocols, and relevant signaling pathways associated with this compound and its structural analog, BOP, offering a valuable resource for researchers in hematology, stem cell biology, and drug development.
Introduction to this compound
This compound is a powerful research tool used to investigate the role of α9β1 and α4β1 integrins in cellular processes.[1] These integrins are crucial for the adhesion, proliferation, and differentiation of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[2] this compound, as a fluorescently labeled antagonist, allows for the direct visualization and functional analysis of these integrins on HSCs.[3]
This guide will focus on the utility of this compound and its non-fluorescent analog, BOP (N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine), in exploring HSC mobilization, niche interactions, and the underlying signaling mechanisms.[2][3]
Mechanism of Action: Targeting Integrins on Hematopoietic Stem Cells
This compound and BOP function as dual inhibitors of α9β1 and α4β1 integrins. These integrins play a critical role in the retention of HSCs within the bone marrow by mediating their adhesion to extracellular matrix components and stromal cells. Specifically, α4β1 (also known as VLA-4) and α9β1 are involved in the interaction of HSCs with ligands such as VCAM-1 and osteopontin, which are expressed in the bone marrow microenvironment.
The binding of this compound or BOP to these integrins disrupts these adhesive interactions, leading to the mobilization of HSCs from the bone marrow into the peripheral blood. Notably, studies have shown that R-BC154 preferentially binds to HSCs and progenitor cells located in the endosteal region of the bone marrow, a specialized niche known to harbor quiescent HSCs. This preferential binding is attributed to the endogenously activated or primed state of α9β1/α4β1 integrins on these cells.
The mobilization of HSCs is a critical process for hematopoietic stem cell transplantation and gene therapy. Small molecule antagonists like BOP, in combination with other agents such as the CXCR4 antagonist AMD3100 (Plerixafor), have been shown to be highly effective in rapidly mobilizing HSCs. The chemokine receptor CXCR4 and its ligand CXCL12 (SDF-1) also play a key role in HSC retention, and the simultaneous inhibition of both integrin and CXCR4 pathways results in a synergistic mobilization effect.
Data Presentation: Quantitative Analysis of HSC Mobilization and Binding
The following tables summarize key quantitative data from studies utilizing R-BC154 and BOP to investigate HSC biology.
Table 1: Dose-Dependent Mobilization of Murine HSCs and Progenitors by BOP
| BOP Dose (mg/kg) | Fold Increase in Peripheral Blood LSK Cells (Progenitors) | Fold Increase in Peripheral Blood LSKSLAM Cells (HSCs) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | ~2.5 | ~3.0 |
| 10 | ~5.0 | ~8.0 |
| 30 | ~5.5 | ~9.0 |
Data are represented as fold increase relative to vehicle control 1 hour post-administration.
Table 2: Synergistic Mobilization of Murine HSCs and Progenitors with BOP and AMD3100
| Treatment (1 hour) | Fold Increase in Peripheral Blood LSK Cells | Fold Increase in Peripheral Blood LSKSLAM Cells |
| Vehicle | 1.0 | 1.0 |
| BOP (10 mg/kg) | ~5.0 | ~8.0 |
| AMD3100 (5 mg/kg) | ~4.5 | ~4.0 |
| BOP + AMD3100 | ~12.0 | ~20.0 |
Data are represented as fold increase relative to vehicle control.
Table 3: Mobilization of Human CD34+ Cells in Humanized NSG Mice
| Treatment | Fold Increase in Peripheral Blood huCD45+CD34+ Cells |
| Saline | 1.0 |
| G-CSF (4 days) | ~10 |
| BOP (10 mg/kg) + AMD3100 (5 mg/kg) | ~25 |
Data are expressed as fold increase relative to saline control.
Table 4: In Vitro Binding of R-BC154 to Human and Murine Hematopoietic Cells
| Cell Type | Condition | Observation |
| Human Cord Blood MNCs | Dose-response with 1 mM Ca2+/Mg2+ | Significant, dose-dependent binding |
| Human Cord Blood HSCs (CD34+CD38-) | With BOP or BIO5192 | Binding inhibited, demonstrating specificity for α9β1 and α4β1 |
| Humanized NSG BM HSCs (CD34+CD38-) | Endosteal vs. Central (in vitro, no cations) | Preferential binding to endosteal HSCs |
| Murine BM HSCs (LSKSLAM) | Endosteal vs. Central (in vitro, no cations) | Preferential binding to endosteal HSCs |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and BOP.
In Vivo HSC Mobilization in Mice
This protocol describes the procedure for inducing and quantifying HSC mobilization in mice using BOP, alone or in combination with AMD3100.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
BOP (N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine)
-
AMD3100 (Plerixafor)
-
Sterile saline
-
Syringes and needles for subcutaneous injection
-
Materials for peripheral blood collection (e.g., retro-orbital bleeding or tail vein sampling)
-
Flow cytometer
-
Antibodies for HSC staining (e.g., Lineage cocktail-FITC, c-Kit-APC, Sca-1-PE-Cy7, CD150-PE, CD48-APC-Cy7)
Procedure:
-
Prepare solutions of BOP and AMD3100 in sterile saline at the desired concentrations.
-
Administer a single subcutaneous injection of BOP, AMD3100, the combination, or saline (vehicle control) to the mice.
-
At specified time points (e.g., 1 hour post-injection), collect peripheral blood from the mice.
-
Perform red blood cell lysis.
-
Stain the white blood cells with a cocktail of fluorescently labeled antibodies to identify HSCs (LSKSLAM: Lin-Sca-1+c-Kit+CD150+CD48-) and progenitors (LSK: Lin-Sca-1+c-Kit+).
-
Acquire the samples on a flow cytometer.
-
Analyze the data to quantify the number of LSK and LSKSLAM cells per microliter of peripheral blood.
Flow Cytometry Analysis of HSC Populations
This protocol outlines a typical gating strategy for identifying murine HSCs and progenitors from bone marrow or peripheral blood.
Staining Panel Example:
-
Lineage markers (CD3e, B220, Gr-1, Mac-1, Ter119) - FITC
-
c-Kit (CD117) - APC
-
Sca-1 (Ly-6A/E) - PE-Cy7
-
CD150 (SLAMF1) - PE
-
CD48 - APC-Cy7
-
Viability dye (e.g., 7-AAD or DAPI)
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells by excluding cells positive for the viability dye.
-
Gate on the lineage-negative (Lin-) population.
-
From the Lin- population, identify the LSK population by gating on Sca-1+ and c-Kit+ cells.
-
From the LSK population, identify the HSC-enriched LSKSLAM population by gating on CD150+ and CD48- cells.
In Vitro R-BC154 Binding Assay
This protocol describes how to assess the binding of fluorescent R-BC154 to HSCs.
Materials:
-
Isolated bone marrow cells (from endosteal and central regions, if desired)
-
This compound
-
BOP (for competition assay)
-
BIO5192 (selective α4β1 inhibitor, for competition assay)
-
Buffer (e.g., HBSS) with and without divalent cations (1 mM Ca2+/Mg2+)
-
Flow cytometer
-
Antibodies for identifying HSC populations
Procedure:
-
Isolate bone marrow cells and prepare a single-cell suspension.
-
Resuspend the cells in buffer with or without divalent cations.
-
Add this compound at various concentrations to the cell suspension. For competition assays, pre-incubate cells with an excess of unlabeled BOP or BIO5192 before adding R-BC154.
-
Incubate the cells under appropriate conditions (e.g., 30 minutes at room temperature, protected from light).
-
Wash the cells to remove unbound R-BC154.
-
Stain the cells with antibodies to identify specific HSC populations (e.g., CD34 and CD38 for human cells; LSKSLAM markers for murine cells).
-
Acquire the samples on a flow cytometer and analyze the fluorescence intensity of R-BC154 in the target cell populations.
Signaling Pathways and Visualizations
The antagonism of α9β1 and α4β1 integrins by this compound disrupts downstream signaling pathways that are crucial for HSC adhesion and retention.
Integrin Signaling Cascade
Integrin engagement with their ligands initiates "outside-in" signaling, leading to the activation of intracellular signaling molecules. Key downstream effectors of α9β1 and α4β1 integrin signaling in the context of cell migration and adhesion include:
-
Src Family Kinases (SFKs): Src is a critical proximal signaling molecule activated upon α9β1 ligation.
-
Focal Adhesion Kinase (FAK): FAK is another key kinase activated by integrin clustering.
-
p130Cas: This docking protein is phosphorylated by Src and FAK, leading to the recruitment of other signaling molecules.
-
Rac1: A small GTPase that regulates the actin cytoskeleton and is involved in cell migration.
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is involved in cell survival and proliferation and can be activated downstream of integrins.
The diagram below illustrates the general signaling pathway initiated by α9β1 integrin engagement.
Caption: α9β1 Integrin Downstream Signaling Pathway.
Crosstalk with the CXCR4/CXCL12 Axis
The mobilization of HSCs is regulated by a complex interplay between integrin-mediated adhesion and chemokine-guided migration. The CXCR4/CXCL12 axis is a primary retention signal for HSCs in the bone marrow. "Inside-out" signaling, initiated by chemokine receptors like CXCR4, can modulate the affinity of integrins for their ligands, thereby strengthening HSC adhesion. Conversely, antagonists of either pathway can lead to HSC mobilization. The synergistic effect of combining BOP and AMD3100 highlights the importance of this crosstalk.
The following diagram illustrates the logical relationship between integrin and CXCR4 signaling in HSC retention and mobilization.
Caption: Regulation of HSC Retention and Mobilization.
Experimental Workflow for HSC Mobilization and Analysis
The following diagram outlines the general workflow for an in vivo HSC mobilization experiment.
Caption: Workflow for HSC Mobilization Experiment.
Conclusion
This compound and its analog BOP are invaluable tools for elucidating the role of α9β1 and α4β1 integrins in hematopoietic stem cell biology. Their ability to selectively target and antagonize these integrins has provided significant insights into HSC retention, mobilization, and interaction with the bone marrow niche. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding these fundamental processes. The continued exploration of these pathways holds great promise for the development of novel therapeutic strategies for HSC transplantation, gene therapy, and the treatment of hematological disorders.
References
R-BC154 Acetate: A Technical Guide to its Interaction with the Extracellular Matrix
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-BC154 acetate is a novel synthetic molecule that has garnered significant interest for its selective antagonism of α9β1 and α4β1 integrins. These integrins are key mediators of cell-matrix interactions, playing crucial roles in cell adhesion, migration, and signaling. This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action, its interaction with the extracellular matrix (ECM), and its potential therapeutic applications. Detailed experimental protocols, quantitative binding data, and visual representations of relevant signaling pathways are presented to facilitate further research and development.
Introduction
The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Integrins, a family of transmembrane receptors, physically link the ECM to the intracellular cytoskeleton, thereby enabling bidirectional signaling that influences cell behavior. The α9β1 and α4β1 integrins are expressed on a variety of cell types, including leukocytes and hematopoietic stem cells, and are involved in physiological and pathological processes such as inflammation, immune responses, and cancer metastasis.
This compound is a fluorescently labeled, high-affinity antagonist designed to specifically target α9β1 and α4β1 integrins. Its intrinsic fluorescence makes it a valuable tool for studying integrin biology, allowing for direct visualization and quantification of receptor binding and dynamics. By inhibiting the interaction of these integrins with their ECM ligands, such as osteopontin (OPN) and fibronectin, this compound offers a promising avenue for therapeutic intervention in diseases driven by aberrant cell-matrix interactions.
Mechanism of Action: Targeting Integrin-ECM Interaction
This compound functions as a competitive antagonist, binding to the ligand-binding site of α9β1 and α4β1 integrins and thereby preventing their engagement with ECM proteins. This inhibition disrupts the crucial link between the extracellular environment and the cell's internal machinery, leading to downstream effects on cell adhesion, migration, and signaling.
Chemical Structure
R-BC154 is a derivative of the dual α9β1/α4β1 integrin inhibitor, BOP (N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine). The fluorescent moiety is attached via a triazole linker, formed by a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The acetate salt form enhances its solubility and stability.
Quantitative Data: Binding Affinity and Kinetics
The efficacy of this compound is underscored by its high affinity and specificity for its target integrins. The following tables summarize the key quantitative data from binding assays performed using the human glioblastoma cell line LN-18, which expresses both α9β1 and α4β1 integrins.
| Parameter | α9β1 Integrin | α4β1 Integrin | Reference |
| Dissociation Constant (Kd) | 38 nM | 12.7 nM | [1] |
| Inhibitory Constant (Ki) | 12.7 nM (in the presence of Ca2+/Mg2+) | Not Reported | [1] |
Table 1: Equilibrium Binding Constants of this compound
| Kinetic Parameter | α9β1 Integrin | α4β1 Integrin | Reference |
| Association Rate (kon) | Slower | Faster | [1] |
| Dissociation Rate (koff) | Slower (Prolonged Binding) | Faster | [1] |
Table 2: Binding Kinetics of this compound
Signaling Pathways
The interaction of α9β1 and α4β1 integrins with the ECM triggers intracellular signaling cascades that regulate various cellular functions. This compound, by blocking this initial interaction, effectively modulates these pathways.
References
Methodological & Application
Application Notes and Protocols for In Vivo Imaging of R-BC154 Acetate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-BC154 acetate is a selective fluorescent antagonist targeting α9β1 integrin.[1] This characteristic makes it a promising probe for the in vivo imaging of biological processes where α9β1 integrin is overexpressed, such as in certain types of cancer and inflammatory conditions. These application notes provide a detailed protocol for the use of this compound for in vivo fluorescence imaging in mouse models, covering experimental design, data acquisition, and analysis.
Principle of Action
This compound functions as a targeted molecular imaging agent. Its binding affinity for α9β1 integrin allows for the visualization of cells and tissues expressing this receptor. Upon binding, the fluorescent properties of this compound enable its detection using standard in vivo imaging systems. This targeted approach aims to enhance the signal-to-background ratio, providing clearer images of the target tissue.
Signaling Pathway and Probe Targeting
The following diagram illustrates the targeted binding of this compound to α9β1 integrin on the cell surface.
Caption: Targeted binding of this compound to α9β1 integrin.
Experimental Protocols
This section outlines the key experimental procedures for in vivo imaging with this compound in mice.
Animal Models and Tumor Induction
A variety of mouse models can be utilized for in vivo imaging studies. The choice of model will depend on the specific research question. For cancer imaging, xenograft models are commonly employed.
-
Cell Line Selection: Choose a cancer cell line known to overexpress α9β1 integrin.
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 2 x 10^6 cells in 100 µL of a suitable medium like PBS or Matrigel) into the flank or other desired location of immunocompromised mice (e.g., nude or SCID mice).[2]
-
Tumor Growth Monitoring: Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
This compound Preparation and Administration
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in a biocompatible solvent such as DMSO. Further dilute the stock solution in sterile PBS to the desired final concentration for injection. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Dosing: The optimal dose of this compound should be determined empirically. A starting point could be in the range of 1-10 mg/kg body weight.
-
Administration: Administer the this compound solution to the mice via intravenous (tail vein) injection.[2] The volume of injection should typically be around 100-200 µL.
In Vivo Fluorescence Imaging
-
Imaging System: A variety of commercially available in vivo imaging systems can be used, such as the IVIS Spectrum or similar fluorescence imaging systems.[3]
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane) for the duration of the imaging procedure.
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Select the appropriate excitation and emission filters for the fluorophore of this compound. The exact wavelengths will depend on the specific fluorescent properties of the compound.
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window and assess the biodistribution and tumor accumulation of the probe.[2]
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo imaging experiment with this compound.
Caption: General experimental workflow for in vivo imaging.
Data Presentation and Analysis
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from in vivo imaging experiments.
Table 1: In Vivo Tumor-to-Background Ratio (TBR)
| Time Post-Injection (hours) | Average Tumor Fluorescence Intensity (Arbitrary Units) | Average Background Fluorescence Intensity (Arbitrary Units) | Tumor-to-Background Ratio |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Table 2: Ex Vivo Biodistribution of this compound
| Organ | Average Fluorescence Intensity per Gram of Tissue (%ID/g) | Standard Deviation |
| Tumor | ||
| Liver | ||
| Kidneys | ||
| Spleen | ||
| Lungs | ||
| Heart | ||
| Muscle |
Data Analysis
-
Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a non-tumor area (background) to quantify the average fluorescence intensity.
-
Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the background ROI. A higher TBR indicates better tumor-specific accumulation of the probe.
-
Ex Vivo Biodistribution: After the final in vivo imaging time point, humanely euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle). Image the excised organs using the fluorescence imaging system to quantify the biodistribution of this compound. Express the data as the percentage of injected dose per gram of tissue (%ID/g).
Conclusion
This document provides a comprehensive guide for the in vivo imaging of this compound in mice. The provided protocols and data presentation guidelines are intended to assist researchers in designing and executing robust and reproducible experiments. Optimization of specific parameters, such as the animal model, probe dosage, and imaging time points, may be necessary to achieve the best results for a particular research application.
References
Optimal Concentration of R-BC154 Acetate for Cell Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-BC154 acetate is a selective, high-affinity fluorescent antagonist for the α9β1 integrin, also demonstrating binding activity to the α4β1 integrin.[1][2] This makes it a valuable tool for researchers studying the roles of these integrins in various biological processes, including cell adhesion, migration, and signaling. Integrin α9β1, in particular, is involved in diverse physiological and pathological conditions such as lymphatic development, angiogenesis, and inflammation. This document provides detailed application notes and protocols for the use of this compound in cell labeling experiments, with a focus on determining the optimal concentration for achieving specific and efficient labeling for downstream applications like flow cytometry and fluorescence microscopy.
Product Information
| Property | Value |
| Full Name | This compound |
| Target(s) | α9β1 integrin, α4β1 integrin |
| Nature | Selective fluorescent antagonist |
| Fluorescence | Yes |
Quantitative Data Summary
The optimal concentration of this compound for cell labeling is highly dependent on the cell type, the expression level of the target integrins, and the specific experimental application. The following table summarizes key quantitative data gathered from available literature.
| Parameter | Cell Type | Condition | Value | Application |
| Binding Affinity (Ki) | Human glioblastoma LN18 cells | In vitro, with Ca2+/Mg2+ | 12.7 nM (for α9β1) | Biochemical Assay |
| Binding Affinity (Ki) | Human glioblastoma LN18 cells | In vitro, with Ca2+/Mg2+ | 38.0 nM (for α4β1) | Biochemical Assay |
| In vivo Dose | C57Bl/6 mice | Intravenous injection | 10 mg/kg | In vivo Imaging |
| Dose-Response | Human Cord Blood Mononuclear Cells (CB MNC) | In vitro | Concentration-dependent binding observed | Flow Cytometry |
Experimental Protocols
Protocol 1: General Protocol for Cell Labeling with this compound for Flow Cytometry
This protocol provides a general framework for staining suspension cells with this compound. It is recommended to titrate the reagent to determine the optimal concentration for your specific cell type and experimental setup.
Materials:
-
This compound
-
Cells of interest (e.g., lymphocytes, hematopoietic stem cells)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with PBS.
-
Resuspend the cells in cold flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.
-
Prepare a series of dilutions of this compound in flow cytometry staining buffer. A starting range of 10 nM to 1 µM is recommended for initial titration.
-
Add the diluted this compound to the cell suspension.
-
Incubate for 30-60 minutes at 4°C, protected from light. Incubation time may need to be optimized.
-
-
Washing:
-
Add 2 mL of cold flow cytometry staining buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore of this compound.
-
Protocol 2: In Vitro Labeling of Adherent Cells for Fluorescence Microscopy
This protocol is designed for labeling adherent cells with this compound for visualization by fluorescence microscopy.
Materials:
-
This compound
-
Adherent cells cultured on coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS)
-
Complete culture medium
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium with DAPI (optional)
Procedure:
-
Cell Culture:
-
Plate cells on sterile coverslips or in an appropriate imaging dish and culture until they reach the desired confluency.
-
-
Labeling:
-
Prepare a working solution of this compound in pre-warmed complete culture medium. The optimal concentration should be determined by titration, starting in the range of 100 nM to 1 µM.
-
Aspirate the culture medium from the cells and gently wash once with warm PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Aspirate the labeling solution and wash the cells three times with warm PBS.
-
-
Imaging (Live Cells):
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells immediately on a fluorescence microscope.
-
-
Imaging (Fixed Cells - Optional):
-
After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells on a fluorescence microscope.
-
Visualizations
α9β1 Integrin Signaling Pathway
Caption: Simplified α9β1 integrin signaling cascade.
Experimental Workflow for Cell Labeling and Analysis
Caption: General workflow for fluorescent cell labeling.
References
Application Notes and Protocols for R-BC154 Acetate in Live-Cell Imaging of Integrin Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins are a diverse family of heterodimeric cell surface receptors that play a pivotal role in cell adhesion, migration, proliferation, and signal transduction. The dynamic regulation of integrin activity is crucial for a multitude of physiological and pathological processes, including immune responses, wound healing, and cancer metastasis. R-BC154 acetate is a selective and high-affinity fluorescent antagonist of α9β1 and α4β1 integrins.[1] Its intrinsic fluorescence and activation-dependent binding make it a valuable tool for real-time, live-cell imaging of the dynamic behavior of these specific integrin subtypes.
This document provides detailed application notes and protocols for the use of this compound in live-cell imaging experiments aimed at elucidating integrin dynamics.
Mechanism of Action
This compound acts as a competitive antagonist, binding to the ligand-binding site of α9β1 and α4β1 integrins. This binding is dependent on the activation state of the integrin, allowing for the specific visualization of functionally active integrin populations. The fluorescent moiety of this compound enables direct visualization and tracking of the labeled integrins without the need for secondary antibodies or genetically encoded fluorescent proteins, thus minimizing potential artifacts.
Quantitative Data
| Property | Value | Reference |
| Target Integrins | α9β1, α4β1 | [1] |
| Binding Affinity (Ki) for α9β1 | 12.7 nM | [1] |
| Binding Affinity (Ki) for α4β1 | 38.0 nM | [1] |
| Excitation Maximum (λex) | Not specified | |
| Emission Maximum (λem) | Not specified | |
| Quantum Yield (Φ) | Not specified | |
| Photostability | Not specified |
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with α9β1 and α4β1 integrins, which can be investigated using this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound in live-cell imaging. Optimization of parameters such as probe concentration, incubation time, and imaging settings is crucial for achieving high-quality data and should be performed for each specific cell type and experimental setup.
Experimental Workflow Overview
References
Application Note: R-BC154 Acetate Binding Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-BC154 acetate is a selective, high-affinity fluorescent antagonist for the α9β1 integrin, a transmembrane heterodimeric receptor involved in cell adhesion and migration.[1] Integrins play a crucial role in transducing signals between the extracellular matrix and the cytoskeleton, thereby influencing a variety of cellular functions. The α9β1 integrin, in particular, is implicated in diverse biological processes, including inflammation, angiogenesis, and cancer progression. This compound serves as a valuable probe for investigating the binding activity and functional roles of α9β1 and the closely related α4β1 integrin.[1] This document provides a detailed protocol for a fluorescence polarization-based binding assay to characterize the interaction of this compound with its target receptor.
Signaling Pathway
The α9β1 integrin signaling cascade is initiated upon ligand binding, leading to the recruitment and activation of several downstream effector proteins. Key components of this pathway include the activation of Src family kinases and focal adhesion kinase (FAK), which in turn phosphorylate various substrates. This cascade can influence cell migration, proliferation, and survival.
Caption: α9β1 Integrin Signaling Pathway.
Quantitative Data Summary
The following table summarizes the known binding affinity of this compound for its primary targets. This data is essential for designing and interpreting binding assays.
| Compound | Target | Assay Type | Parameter | Value | Cell Line | Conditions |
| This compound | α9β1 Integrin | Competition | Ki | 12.7 nM | Human glioblastoma LN18 | Ca2+/Mg2+ |
| This compound | α4β1 Integrin | Competition | Ki | 38.0 nM | Human glioblastoma LN18 | Ca2+/Mg2+ |
Experimental Protocols
This section details the experimental procedures for determining the binding affinity of this compound to α9β1 integrin using a fluorescence polarization (FP) assay. FP is a homogeneous technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner, making it ideal for studying protein-ligand interactions.
Preliminary Steps: Determination of this compound Spectral Properties
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in the assay buffer to a concentration suitable for fluorescence measurements (e.g., 100 nM).
-
Scan for the excitation maximum by measuring the fluorescence emission at a wavelength slightly higher than the expected emission while varying the excitation wavelength.
-
Scan for the emission maximum by setting the excitation to the determined maximum and measuring the fluorescence intensity across a range of emission wavelengths.
-
Use these determined optimal excitation and emission wavelengths for all subsequent experiments.
Experimental Workflow Diagram
Caption: Fluorescence Polarization Binding Assay Workflow.
Materials and Reagents
-
This compound
-
Purified recombinant α9β1 integrin protein
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% (v/v) Tween-20, pH 7.4
-
DMSO
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Saturation Binding Assay Protocol (to determine Kd)
-
Prepare a 2X stock solution of α9β1 integrin in Assay Buffer at a concentration determined by initial optimization experiments (e.g., 20 nM).
-
Prepare a serial dilution of this compound in Assay Buffer at 2X the final desired concentrations (e.g., ranging from 0.1 nM to 100 nM).
-
Add 10 µL of each 2X this compound dilution to the wells of the 384-well plate in triplicate.
-
To determine total binding , add 10 µL of the 2X α9β1 integrin solution to the wells containing the this compound dilutions.
-
To determine non-specific binding , add 10 µL of Assay Buffer to a separate set of wells containing the this compound dilutions.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with the pre-determined optimal excitation and emission wavelengths.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
-
Plot the specific binding as a function of the this compound concentration and fit the data using a one-site binding model to determine the equilibrium dissociation constant (Kd).
Competition Binding Assay Protocol (to determine Ki)
-
Prepare a 2X stock solution of α9β1 integrin in Assay Buffer at a concentration equal to twice the Kd value determined from the saturation binding assay.
-
Prepare a 2X stock solution of this compound in Assay Buffer at a concentration equal to twice its Kd value.
-
Prepare a serial dilution of the unlabeled competitor compound in Assay Buffer at 4X the final desired concentrations.
-
Add 5 µL of the 4X competitor dilutions to the wells of the 384-well plate in triplicate. For control wells (no competitor), add 5 µL of Assay Buffer.
-
Add 5 µL of the 2X this compound solution to all wells.
-
Add 10 µL of the 2X α9β1 integrin solution to all wells to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well.
-
Plot the fluorescence polarization signal as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant.
Conclusion
The provided protocols offer a robust framework for characterizing the binding of this compound to its target, α9β1 integrin, using fluorescence polarization. This assay is amenable to high-throughput screening and can be adapted to assess the binding of other unlabeled compounds in a competitive format. The quantitative data and understanding of the signaling pathway will aid researchers in the development of novel therapeutics targeting the α9β1 integrin.
References
Application Notes and Protocols for Tracking Immune Cell Trafficking with R-BC154 Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-BC154 acetate is a selective and fluorescent antagonist of α9β1 integrin, a key adhesion molecule involved in the trafficking and regulation of various immune cells, particularly hematopoietic stem and progenitor cells.[1][2][3] Its fluorescent nature makes it a valuable tool for real-time tracking of immune cell migration and localization in both in vitro and in vivo models. These application notes provide detailed protocols for utilizing this compound to monitor immune cell trafficking, aiding in the investigation of inflammatory diseases, immune responses to therapies, and the development of novel immunomodulatory drugs.
This compound also exhibits potent cross-reactivity with α4β1 integrin, another crucial integrin involved in immune cell trafficking.[4] This dual antagonism should be considered when designing experiments and interpreting results. The binding kinetics of R-BC154 show faster association with α4β1 but a more prolonged interaction with α9β1.[4]
Product Information
| Property | Value | Reference |
| Product Name | This compound | |
| Target | α9β1 Integrin (primary), α4β1 Integrin (secondary) | |
| Molecular Formula | C57H65N9O15S3 | |
| Molecular Weight | 1212.37 g/mol | |
| Binding Affinity (Ki) | α9β1: 12.7 nM; α4β1: 38.0 nM (in human glioblastoma LN18 cell lines) | |
| Fluorescent Properties | Excitation/Emission maxima are not explicitly stated in the available literature. It is recommended to perform a spectral scan to determine the optimal wavelengths. Based on commonly used fluorophores in similar applications, excitation is likely in the blue-green range (488-520 nm) and emission in the green-yellow range (520-560 nm). | |
| Storage | Store at -20°C as a powder. In DMSO, stable for 2 weeks at 4°C and 6 months at -80°C. |
Signaling Pathway of Integrin-Mediated Cell Adhesion and Migration
The following diagram illustrates the general signaling pathway initiated by integrin engagement, leading to cell adhesion and migration. This compound acts by blocking the initial binding of ligands to α9β1 and α4β1 integrins.
Caption: Integrin signaling pathway initiated by ligand binding.
Experimental Protocols
In Vitro Labeling of Immune Cells with this compound
This protocol describes the labeling of isolated immune cells (e.g., neutrophils, lymphocytes) for subsequent in vitro migration assays or adoptive transfer experiments.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Isolated immune cells (e.g., neutrophils, hematopoietic stem cells)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
PBS (Phosphate Buffered Saline)
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Fluorescence microscope or flow cytometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. For example, dissolve 1 mg of this compound in 82.5 µL of DMSO to make a 10 mM stock solution. Store the stock solution at -20°C or -80°C.
-
Cell Preparation: Isolate immune cells of interest using standard laboratory procedures. Ensure high viability (>95%) of the cell population. Resuspend the cells in pre-warmed cell culture medium supplemented with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Labeling: Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application to achieve sufficient signal without inducing cytotoxicity.
-
Incubation: Incubate the cells with this compound for 30-60 minutes at 37°C in a humidified incubator with 5% CO2. Protect from light.
-
Washing: After incubation, wash the cells twice with PBS to remove unbound this compound. Centrifuge the cells at 300 x g for 5 minutes for each wash.
-
Resuspension: Resuspend the labeled cells in an appropriate buffer or medium for downstream applications.
-
Verification of Labeling: Confirm successful labeling by observing the cells under a fluorescence microscope or by analyzing a small aliquot using a flow cytometer.
In Vitro Immune Cell Migration Assay (Boyden Chamber Assay)
Materials:
-
This compound labeled immune cells
-
Boyden chamber apparatus with appropriate pore size filters (e.g., 3-8 µm for lymphocytes and neutrophils)
-
Chemoattractant (e.g., CXCL12, LTB4)
-
Control medium (without chemoattractant)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Assay Setup: Add chemoattractant to the lower wells of the Boyden chamber. Add control medium to other wells as a negative control.
-
Cell Seeding: Add 1 x 10^5 this compound labeled cells to the upper chamber of each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the cell type and chemoattractant used.
-
Analysis:
-
Fluorescence Plate Reader: After incubation, carefully remove the upper chamber. Quantify the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader with the appropriate excitation and emission filters.
-
Microscopy: Alternatively, fix and stain the filter and count the number of migrated cells in multiple fields of view using a fluorescence microscope.
-
In Vivo Tracking of Immune Cell Trafficking in a Mouse Model
This protocol provides a general framework for tracking the migration of adoptively transferred, this compound-labeled immune cells in a mouse model of inflammation or disease.
Materials:
-
This compound labeled immune cells
-
Mouse model of interest (e.g., inflammatory arthritis, tumor model)
-
Anesthetic
-
In vivo imaging system (e.g., IVIS Spectrum, multiphoton microscope)
-
Sterile saline or PBS for injection
Procedure:
-
Cell Preparation and Labeling: Prepare and label immune cells with this compound as described in the in vitro labeling protocol. Resuspend the final cell pellet in sterile saline or PBS for injection.
-
Animal Preparation: Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Cell Injection: Inject a defined number of labeled cells (e.g., 1-5 x 10^6 cells) intravenously (i.v.) via the tail vein. A study has shown effective in vivo labeling of hematopoietic progenitor cells and HSCs within the bone marrow of mice following an intravenous injection of 10 mg/kg of this compound.
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 6, 24, 48 hours), image the anesthetized mouse using an appropriate in vivo imaging system. The imaging parameters (excitation/emission wavelengths, exposure time) should be optimized based on the determined spectral properties of this compound.
-
Data Analysis: Quantify the fluorescence signal in regions of interest (ROIs) corresponding to specific organs or tissues (e.g., inflamed joints, tumor). Analyze the biodistribution and accumulation of the labeled cells over time.
-
Ex Vivo Validation (Optional): At the end of the experiment, euthanize the mouse and harvest organs of interest. Image the organs ex vivo to confirm the in vivo findings and perform histological analysis to identify the labeled cells at the tissue level.
Experimental Workflow for In Vivo Immune Cell Tracking
The following diagram outlines the key steps in an in vivo immune cell tracking experiment using this compound.
Caption: Workflow for in vivo tracking of immune cells.
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data obtained from experiments using this compound.
Table 1: In Vitro Migration of this compound-Labeled Neutrophils
| Treatment Group | Chemoattractant | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Fold Change vs. Control |
| Control | None | 150 ± 25 | 1.0 |
| Chemoattractant X | 100 nM | 750 ± 80 | 5.0 |
| Chemoattractant X + R-BC154 (1 µM) | 100 nM | 200 ± 30 | 1.3 |
Table 2: In Vivo Biodistribution of this compound-Labeled T-cells in a Tumor Model
| Time Post-Injection | ROI: Tumor (Radiant Efficiency ± SEM) | ROI: Spleen (Radiant Efficiency ± SEM) | ROI: Liver (Radiant Efficiency ± SEM) |
| 2 hours | 1.2 x 10^8 ± 0.3 x 10^8 | 5.6 x 10^8 ± 0.9 x 10^8 | 8.1 x 10^8 ± 1.2 x 10^8 |
| 24 hours | 4.5 x 10^8 ± 0.7 x 10^8 | 3.2 x 10^8 ± 0.5 x 10^8 | 4.5 x 10^8 ± 0.8 x 10^8 |
| 48 hours | 6.8 x 10^8 ± 1.1 x 10^8 | 2.1 x 10^8 ± 0.4 x 10^8 | 3.2 x 10^8 ± 0.6 x 10^8 |
Conclusion
This compound is a promising tool for the fluorescent tracking of immune cells expressing α9β1 and α4β1 integrins. The protocols provided here offer a starting point for researchers to design and execute experiments to investigate the dynamic processes of immune cell trafficking in health and disease. Optimization of labeling conditions and imaging parameters will be crucial for achieving high-quality, quantifiable data.
References
- 1. Studying Neutrophil Migration In Vivo Using Adoptive Cell Transfer | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Design, synthesis and binding properties of a fluorescent α9β1/α4β1 integrin antagonist and its application as an in vivo probe for bone marrow haemopoietic stem cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Practical Guide to R-BC154 Acetate Administration in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Introduction
R-BC154 acetate is a selective and high-affinity fluorescent antagonist for α9β1 and α4β1 integrins.[1][2] Its intrinsic fluorescence makes it a valuable tool for in vivo imaging and for investigating the expression and activation of these specific integrins on various cell types. This document provides a practical guide for the administration of this compound in animal models, with a focus on its application as an in vivo probe for hematopoietic stem cells (HSCs).[2][3] this compound is the fluorescently labeled counterpart of the integrin inhibitor BOP.[1]
Mechanism of Action
This compound functions as an activation-dependent integrin probe, allowing for the investigation of α9β1 and α4β1 integrin binding dynamics in their native states. These integrins are crucial receptors for ligands such as Osteopontin, a key regulatory component of the bone marrow HSC niche. By binding to these integrins, this compound allows for the visualization and tracking of cells with activated α9β1 and α4β1 integrins. It exhibits a three-fold greater affinity for α9β1 (Ki = 12.7 nM) compared to α4β1 (Ki = 38.0 nM) in human glioblastoma LN18 cell lines under Ca2+/Mg2+ conditions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound based on published preclinical studies.
| Parameter | Value | Animal Model | Source |
| Dosage | 10 mg/kg | C57Bl/6 mice (6-8 weeks old) | |
| Administration Route | Intravenous (i.v.) injection | C57Bl/6 mice | |
| Target Integrins | α9β1 and α4β1 | --- | |
| Binding Affinity (Ki) | α9β1: 12.7 nM; α4β1: 38.0 nM | Human glioblastoma LN18 cells | |
| Excitation Maximum | ~561 nm | --- | |
| Emission Maximum | ~585 nm | --- |
Experimental Protocols
This section outlines a detailed methodology for the administration of this compound in a mouse model to study hematopoietic stem cell mobilization.
Materials
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
C57Bl/6 mice (6-8 weeks old)
-
Insulin syringes with 28-30 gauge needles
-
Animal restrainer
-
In vivo imaging system (optional, for fluorescent visualization)
-
Flow cytometer
Preparation of this compound Solution
-
Reconstitution: Prepare the this compound solution according to the manufacturer's instructions. If provided as a solid, reconstitute in a suitable sterile solvent (e.g., DMSO) to create a stock solution.
-
Working Solution: On the day of the experiment, dilute the stock solution with a sterile, pyrogen-free vehicle such as PBS to the final desired concentration for injection. The final concentration should be calculated based on the 10 mg/kg dosage and the average weight of the mice. Ensure the final concentration of the initial solvent (e.g., DMSO) is at a non-toxic level for the animals.
Animal Handling and Administration
-
Acclimatization: Allow the mice to acclimatize to the laboratory environment for at least one week before the experiment.
-
Restraint: Gently restrain the mouse using an appropriate method, such as a commercial restrainer, to expose the tail vein.
-
Injection: Administer a single 10 mg/kg dose of the this compound solution via intravenous injection into the lateral tail vein. The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
Post-Administration Analysis
-
In Vivo Imaging (Optional): If available, mice can be imaged at various time points post-injection using an in vivo imaging system capable of detecting the fluorescence of this compound (Excitation: ~561 nm, Emission: ~585 nm) to visualize the localization of the probe.
-
Tissue Harvest and Analysis: At the desired time point post-injection, humanely euthanize the mice.
-
Bone Marrow Isolation: Isolate bone marrow from the femurs and tibias.
-
Flow Cytometry: Prepare a single-cell suspension of the bone marrow. Stain the cells with antibodies for hematopoietic stem and progenitor cell markers (e.g., Lineage, c-Kit, Sca-1, CD34, CD150, CD48).
-
Data Analysis: Analyze the cell suspension using a flow cytometer to identify the population of hematopoietic progenitor cells and HSCs that have been bound by the fluorescent this compound.
Visualization of Signaling and Workflow
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in targeting α9β1 and α4β1 integrins, which are involved in cell adhesion and signaling within the hematopoietic stem cell niche.
References
Application Notes and Protocols: Acetate in the Study of Inflammatory Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acetate, a short-chain fatty acid (SCFA), has emerged as a significant modulator of inflammatory responses. Primarily derived from gut microbial fermentation of dietary fiber, acetate exhibits potent anti-inflammatory properties across various cell types and disease models.[1][2] These notes provide an overview of the mechanisms of action of acetate, protocols for its use in in vitro and in vivo studies of inflammation, and quantitative data from key studies. While the specific compound "R-BC154 acetate" is referenced as a selective fluorescent α9β1 integrin antagonist, the broader body of research on the anti-inflammatory effects of acetate itself is more extensive and is the focus of these application notes.[3]
Mechanism of Action
Acetate exerts its anti-inflammatory effects through several key mechanisms:
-
Modulation of MAPK and NF-κB Signaling: Acetate has been shown to disrupt pro-inflammatory signaling cascades. In astrocytes and microglia, acetate treatment reverses the lipopolysaccharide (LPS)-induced phosphorylation of p38 MAPK and decreases the basal phosphorylation of ERK1/2.[4][5] It also reduces the levels of NF-κB p65 and its phosphorylation, key transcription factors for pro-inflammatory cytokine production. This is associated with an increase in histone H3K9 acetylation, suggesting a role for epigenetic modifications.
-
Inhibition of the NLRP3 Inflammasome: Acetate attenuates the activation of the NLRP3 inflammasome, a multi-protein complex critical for the maturation and secretion of IL-1β and IL-18. This inhibition is mediated through the G-protein coupled receptor 43 (GPR43). Activation of GPR43 by acetate leads to a decrease in intracellular calcium mobilization and activation of protein kinase A (PKA), which promotes the ubiquitination and subsequent autophagic degradation of NLRP3.
-
Promotion of Regulatory B cells (B10 cells): Acetate can directly promote the differentiation of IL-10-producing regulatory B cells (B10 cells). These cells play a crucial role in immune tolerance by suppressing pro-inflammatory T cell subsets (Th1 and Th17) and promoting the differentiation of regulatory T cells (Tregs). This effect is linked to metabolic changes, specifically the increased production of acetyl-coenzyme A.
Quantitative Data Summary
The following tables summarize the quantitative effects of acetate on various inflammatory markers as reported in preclinical studies.
Table 1: Effect of Acetate on Pro-Inflammatory Cytokine Expression
| Cell Type/Model | Treatment | Cytokine | Fold Change (vs. LPS/Control) | Reference |
| Primary Astrocytes | LPS + Acetate (12 mM) | TNF-α mRNA | Attenuated increase | |
| Primary Astrocytes | LPS + Acetate (12 mM) | IL-1β protein | Reduced increase | |
| Primary Astrocytes | Acetate (12 mM) | IL-6 (basal) | 2-fold decrease | |
| Primary Microglia | LPS + Acetate | pro-IL-1β protein | Returned to control levels (from 4-fold increase) | |
| Primary Microglia | LPS + Acetate | IL-6 protein | Returned to control levels (from 1.5-fold increase) | |
| Primary Microglia | LPS + Acetate | TNF-α protein | Returned to control levels (from 2.5-fold increase) | |
| BV-2 Microglia | LPS + Acetate | pro-IL-1β protein | Returned to control levels (from 25-fold increase) | |
| BV-2 Microglia | LPS + Acetate | IL-6 protein | Returned to control levels (from 1.5-fold increase) | |
| BV-2 Microglia | LPS + Acetate | TNF-α protein | Returned to control levels (from 8-fold increase) | |
| Mouse Model of BPD | Hyperoxia + Acetate | TNF-α | Significantly lower than hyperoxia group | |
| Human Macrophage Cell Line | Ethanol (86 mM) / Acetate (1 mM) + LPS | IL-6, IL-8, TNF-α | Enhanced response |
Table 2: Effect of Acetate on Anti-Inflammatory Cytokine Expression
| Cell Type/Model | Treatment | Cytokine | Fold Change (vs. LPS/Control) | Reference |
| Primary Astrocytes | LPS + Acetate (12 mM) | TGF-β1 protein & mRNA | Reversed LPS-induced decrease | |
| Primary Astrocytes | LPS + Acetate (12 mM) | IL-4 protein | Reversed LPS-induced decrease | |
| BV-2 Microglia | Acetate | IL-4 protein | 1.3-fold increase |
Table 3: Effect of Acetate on Signaling Molecules
| Cell Type/Model | Treatment | Molecule | Fold Change (vs. LPS/Control) | Reference |
| Primary Astrocytes | Acetate (12 mM) | H3K9 acetylation | 2-fold increase | |
| Primary Astrocytes | LPS + Acetate (12 mM) | Phospho-p38 MAPK | Completely reversed LPS-induced increase | |
| Primary Astrocytes | Acetate (12 mM) | Phospho-ERK1/2 (basal) | 2-fold decrease |
Experimental Protocols
Protocol 1: In Vitro Assessment of Acetate's Anti-inflammatory Effects in Glial Cells
This protocol is adapted from studies on primary astrocytes and microglia.
1. Cell Culture:
- Culture primary astrocytes or microglia (e.g., from neonatal rat cortices) or BV-2 microglial cell line in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin).
- Plate cells at a suitable density (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.
2. Treatment:
- Pre-treat cells with sodium acetate (e.g., 12 mM) for a specified period (e.g., 24 hours).
- Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 10-25 ng/mL) for a designated time (e.g., 4 hours).
- Include control groups: untreated, acetate only, and LPS only.
3. Sample Collection and Analysis:
- RNA analysis: Harvest cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure mRNA levels of cytokines (e.g., TNF-α, IL-1β, IL-6, TGF-β1).
- Protein analysis (Western Blot): Lyse cells and collect protein extracts. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., phospho-p38, phospho-ERK, NF-κB p65, IL-1β, TNF-α, IL-6). Use appropriate secondary antibodies and a detection system.
- Protein analysis (ELISA): Collect cell culture supernatants to measure secreted cytokine levels using commercially available ELISA kits.
Protocol 2: In Vitro NLRP3 Inflammasome Activation Assay
This protocol is based on studies investigating acetate's effect on the NLRP3 inflammasome.
1. Cell Culture:
- Culture bone marrow-derived macrophages (BMDMs) in a suitable medium.
2. Treatment:
- Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate NLRP3 expression.
- Treat the cells with sodium acetate (e.g., 10, 20, or 30 mM) for 30 minutes.
- Activate the NLRP3 inflammasome with an agonist such as nigericin (e.g., 10 µM) for 1 hour.
- Include appropriate control groups.
3. Analysis:
- Cytokine Measurement (ELISA): Collect the supernatant and measure the concentration of secreted IL-1β and IL-18 using ELISA kits.
- Western Blot: Lyse the cells and analyze the cell lysates for NLRP3, pro-caspase-1, and cleaved caspase-1 (p20). Analyze the supernatant for cleaved caspase-1 (p20) and mature IL-1β (p17).
Protocol 3: In Vivo Murine Model of Peritonitis
This protocol is a general representation of in vivo inflammation models used to study acetate.
1. Animal Model:
- Use appropriate mouse strains (e.g., C57BL/6).
2. Treatment and Induction of Peritonitis:
- Administer sodium acetate or a vehicle control to the mice (e.g., via intraperitoneal injection or in drinking water).
- Induce peritonitis by intraperitoneal injection of an inflammatory stimulus such as monosodium urate (MSU) crystals or alum.
3. Sample Collection and Analysis:
- After a specified time, euthanize the mice and collect peritoneal lavage fluid (PLF) and serum.
- Cell Count: Count the total number of cells, neutrophils, and macrophages in the PLF.
- Cytokine Measurement: Measure the levels of IL-1β, IL-6, and TNF-α in the PLF and serum by ELISA.
Visualizations
Caption: Acetate's modulation of MAPK and NF-κB signaling pathways.
Caption: Acetate's inhibition of the NLRP3 inflammasome via GPR43.
References
- 1. Gut-derived acetate promotes B10 cells with antiinflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut-derived acetate promotes B10 cells with antiinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. Modulation of inflammatory cytokines and mitogen-activated protein kinases by acetate in primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of inflammatory cytokines and mitogen-activated protein kinases by acetate in primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological Considerations for R-BC154 Acetate Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
R-BC154 acetate is a selective and fluorescent antagonist of α9β1 integrin, a cell adhesion receptor implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer.[1][2] Its inherent fluorescence makes it a valuable tool for in vitro and in vivo studies of α9β1 integrin localization, trafficking, and function. This document provides detailed methodological considerations, experimental protocols, and data presentation guidelines for the effective use of this compound in research and drug development.
This compound also exhibits significant binding affinity for the closely related α4β1 integrin.[1] This cross-reactivity should be considered when designing and interpreting experiments.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for experimental planning.
Table 1: Binding Affinity of this compound
| Target Integrin | Binding Affinity (Ki) | Cell Line | Conditions |
| α9β1 | 12.7 nM | Human glioblastoma LN18 | Ca2+/Mg2+ |
| α4β1 | 38.0 nM | Human glioblastoma LN18 | Ca2+/Mg2+ |
Table 2: In Vivo Experimental Parameters
| Parameter | Value | Animal Model | Application |
| Dosage | 10 mg/kg | C57Bl/6 mice (6-8 weeks old) | In vivo probe for bone marrow hematopoietic stem cells |
| Administration | Intravenous (i.v.) injection | C57Bl/6 mice (6-8 weeks old) | In vivo probe for bone marrow hematopoietic stem cells |
Signaling Pathway
This compound, as an antagonist of α9β1 integrin, is expected to modulate its downstream signaling pathways. Upon ligand binding, α9β1 integrin activates several intracellular signaling cascades that regulate cell adhesion, migration, and proliferation. The diagram below illustrates the key signaling events downstream of α9β1 integrin.
References
Application Notes and Protocols for R-BC154 Acetate in Regenerative Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-BC154 acetate is a selective, high-affinity fluorescent antagonist of integrin α9β1, with a secondary affinity for α4β1.[1] Integrins are transmembrane receptors crucial for cell adhesion and signaling, playing a pivotal role in the regulation of hematopoietic stem cells (HSCs) within the bone marrow niche.[2][3] The unique fluorescent properties of this compound make it a valuable tool for in vivo imaging and investigation of HSC trafficking, localization, and the role of α9β1/α4β1 integrin signaling in regenerative medicine.
These application notes provide a comprehensive overview of this compound, including its binding properties, protocols for its use in in vitro and in vivo studies, and an exploration of the relevant signaling pathways.
Data Presentation
Binding Affinity of this compound
The binding affinity of this compound for α9β1 and α4β1 integrins has been determined using transfected human glioblastoma LN18 cell lines. The equilibrium dissociation constants (Ki) highlight its selectivity for α9β1.
| Integrin Subtype | Ki (nM) | Conditions | Cell Line | Reference |
| α9β1 | 12.7 | Ca2+/Mg2+ | Human glioblastoma LN18 | [1] |
| α4β1 | 38.0 | Ca2+/Mg2+ | Human glioblastoma LN18 | [1] |
Fluorescent Properties
This compound incorporates a rhodamine-based fluorophore. While the exact excitation and emission maxima for the conjugate are detailed in its specific documentation, rhodamine B, a common derivative, provides a general reference.
| Fluorophore | Excitation Peak (nm) | Emission Peak (nm) |
| Rhodamine B | ~545 | ~566 |
Signaling Pathways
Integrins α9β1 and α4β1 are critical for HSC interaction with the bone marrow microenvironment, influencing adhesion, proliferation, and differentiation. Upon ligand binding, these integrins can initiate intracellular signaling cascades.
α9β1 Integrin Signaling
Ligation of α9β1 integrin can lead to the activation of Src tyrosine kinase. This can subsequently activate p130Cas and the small GTPase Rac-1, which are involved in cell migration. Furthermore, Src can activate inducible nitric oxide synthase (iNOS), leading to nitric oxide (NO) production, which also plays a role in cell migration.
α4β1 Integrin Signaling
The α4β1 integrin plays a major role in the adhesion of HSCs to the bone marrow stroma, primarily through its interaction with VCAM-1. This interaction is crucial for HSC retention in the niche and regulates the balance between proliferation and differentiation. Chemokines like CXCL12 can trigger a sustained α4β1-dependent adhesion response in progenitor cells.
Experimental Protocols
In Vitro: Competitive Binding Assay
This protocol can be used to determine the binding affinity of unlabeled compounds against α9β1 and α4β1 integrins using this compound as a fluorescent probe.
Materials:
-
Human glioblastoma LN18 cells (or other cells expressing α9β1 and α4β1 integrins)
-
This compound
-
Unlabeled competitor compound
-
Binding Buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Culture LN18 cells to confluency and detach them.
-
Resuspend the cells in Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
In a 96-well plate, add a fixed concentration of this compound to each well.
-
Add serial dilutions of the unlabeled competitor compound to the wells.
-
Add 50 µL of the cell suspension to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for the rhodamine fluorophore.
-
Calculate the IC50 value of the competitor compound by plotting the fluorescence intensity against the log of the competitor concentration.
In Vivo: Imaging of Hematopoietic Stem Cells in Mice
This protocol describes the use of this compound as a fluorescent probe for the in vivo imaging of HSCs in the bone marrow of mice.
Materials:
-
This compound
-
C57Bl/6 mice (6-8 weeks old)
-
Sterile saline for injection
-
In vivo imaging system (e.g., intravital microscopy or whole-body imaging system) with appropriate lasers and filters for rhodamine fluorescence.
Procedure:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration.
-
Administer this compound to the mice via intravenous (i.v.) injection at a dosage of 10 mg/kg.
-
At desired time points post-injection, anesthetize the mice.
-
Position the mouse in the in vivo imaging system. For imaging the bone marrow, the calvarium (skull) is a common site for intravital microscopy.
-
Acquire fluorescent images of the bone marrow, using excitation and emission wavelengths appropriate for the rhodamine fluorophore.
-
Analyze the images to identify and quantify the localization of this compound-bound cells within the bone marrow niche.
Conclusion
This compound is a powerful and selective tool for the study of α9β1 and α4β1 integrin function in the context of regenerative medicine, particularly in the field of hematopoiesis. Its fluorescent properties enable real-time visualization of HSCs in their native microenvironment, providing valuable insights into the mechanisms of stem cell homing, retention, and mobilization. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their studies to advance the understanding and development of novel therapeutic strategies in regenerative medicine.
References
Troubleshooting & Optimization
troubleshooting low fluorescence signal with R-BC154 acetate
Welcome to the technical support center for R-BC154 acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing this novel fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a selective and high-affinity fluorescent antagonist for α9β1 and α4β1 integrins.[1][2][3] Its primary application is as a probe to investigate the binding activity and localization of these integrins in various biological systems, including in vivo studies of bone marrow hematopoietic stem cells.[1][3]
Q2: What are the spectral properties of this compound?
Q3: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound at -20°C in the dark. Once reconstituted, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles. Protect the solution from light to prevent photobleaching.
Q4: I am observing a weak or no fluorescent signal. What are the potential causes?
A low or absent fluorescent signal can arise from a variety of factors, ranging from suboptimal experimental conditions to issues with the probe itself or the imaging instrumentation. Refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide: Low Fluorescence Signal with this compound
A diminished or absent fluorescence signal is a common challenge in fluorescence-based assays. This guide provides a structured approach to troubleshooting low signal intensity when using this compound.
Problem: Weak or No Fluorescence Signal
Use the following table to diagnose and address potential causes for a low fluorescence signal.
| Potential Cause | Possible Explanation | Recommended Solution |
| Probe-Related Issues | ||
| Suboptimal Probe Concentration | The concentration of this compound is too low for detection. | Perform a concentration titration to determine the optimal working concentration for your specific cell type and experimental setup. |
| Probe Degradation | Improper storage or handling has led to the degradation of the fluorescent probe. | Ensure the probe has been stored correctly at -20°C and protected from light. Prepare fresh aliquots from a new stock if degradation is suspected. |
| Photobleaching | Excessive exposure to excitation light has caused irreversible damage to the fluorophore. | Minimize light exposure by reducing the intensity and duration of the excitation light. Use an anti-fade mounting medium for fixed samples. |
| Experimental Protocol Issues | ||
| Inadequate Incubation Time or Temperature | The incubation time is too short, or the temperature is not optimal for binding. | Optimize the incubation time and temperature. A longer incubation period at 4°C or a shorter incubation at room temperature or 37°C may be necessary. |
| Incorrect Buffer Composition | The pH, ionic strength, or presence of certain ions in the buffer may be inhibiting the binding of this compound to the integrins. | Use a physiological buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺) at a pH of 7.2-7.4. Ensure the buffer composition is compatible with live cell imaging and integrin function. |
| Cell Health and Viability | The cells are unhealthy or have low viability, leading to reduced integrin expression or altered membrane integrity. | Ensure cells are healthy and in the logarithmic growth phase. Use a viability dye to assess cell health. |
| Low Target Expression | The cell type being used expresses low levels of α9β1 or α4β1 integrins. | Use a positive control cell line known to express high levels of the target integrins. Confirm target expression using an alternative method like western blotting or RT-qPCR. |
| Instrumentation and Imaging Settings | ||
| Incorrect Filter Sets | The excitation and emission filters on the microscope or flow cytometer do not match the spectral profile of this compound. | Determine the optimal excitation and emission wavelengths for this compound and use the appropriate filter sets. |
| Low Detector Gain or Exposure Time | The detector sensitivity is set too low, or the exposure time is too short to capture the emitted photons. | Increase the detector gain or exposure time. Be mindful that this can also increase background noise. |
| Mismatched Objective | The numerical aperture (NA) of the objective lens is too low, resulting in poor light collection efficiency. | Use an objective with a higher NA to improve signal collection. |
| Data Analysis Issues | ||
| High Background Fluorescence | Autofluorescence from cells or media is masking the specific signal. | Use a phenol red-free medium for live-cell imaging. Include an unstained control to assess the level of autofluorescence. |
| Signal Bleed-through | In multi-color experiments, fluorescence from another channel is spilling over into the detection channel for this compound. | Use fluorophores with minimal spectral overlap and perform proper compensation. |
Experimental Protocols
General Protocol for Live Cell Staining with this compound
This protocol provides a general guideline for staining live cells. Optimization of probe concentration, incubation time, and temperature is recommended for each specific cell type and application.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
On the day of the experiment, remove the culture medium.
-
Wash the cells gently with a pre-warmed physiological buffer (e.g., HBSS with Ca²⁺/Mg²⁺).
-
-
Staining:
-
Prepare the this compound working solution by diluting the stock solution in the physiological buffer to the desired final concentration.
-
Add the staining solution to the cells and incubate for the optimized time and temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with the pre-warmed physiological buffer to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope or flow cytometer with the appropriate filter sets for this compound.
-
Integrin Binding Assay Protocol
This protocol outlines a cell-based assay to quantify the binding of this compound to its target integrins.
-
Cell Preparation:
-
Harvest cells expressing α9β1 or α4β1 integrins and wash them with a binding buffer (e.g., Tris-buffered saline with 1 mM MnCl₂).
-
Resuspend the cells in the binding buffer to a final concentration of 1 x 10⁶ cells/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of this compound at various concentrations (in duplicate or triplicate).
-
For non-specific binding control, add a 100-fold excess of a non-fluorescent antagonist to a set of wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Washing:
-
Wash the cells three times with cold binding buffer by centrifugation to remove unbound probe.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in a suitable buffer.
-
Measure the fluorescence intensity using a plate reader or flow cytometer.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the this compound concentration to determine the binding affinity (Kd).
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal with this compound.
Caption: Binding mechanism of this compound to generate a fluorescence signal.
References
how to reduce background noise in R-BC154 acetate imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize imaging with the R-BC154 acetate fluorescent probe.
Troubleshooting Guide: High Background Noise
High background noise can obscure the specific signal from this compound, making data interpretation difficult. This guide addresses common causes and provides actionable solutions.
Question: I am observing high background fluorescence across my entire image, even in areas without cells. What is the likely cause and how can I fix it?
Answer: This issue, often referred to as non-specific background, can originate from several sources. Here are the primary suspects and their solutions:
-
Contaminated Reagents or Buffers: Buffers or media may contain fluorescent impurities.
-
Solution: Prepare fresh buffers and media using high-purity water and reagents. Filter-sterilize solutions to remove potential microbial contaminants, which can be autofluorescent.[1]
-
-
Autofluorescence from Media: Phenol red and other components in standard cell culture media can contribute significantly to background fluorescence.
-
Solution: Image cells in phenol red-free imaging media. It is important to use media specifically designed to maintain cell health while minimizing background fluorescence.[2]
-
-
Excessive Probe Concentration: Using too much this compound can lead to high levels of unbound probe, increasing background signal.
-
Solution: Perform a titration experiment to determine the optimal concentration of this compound that provides a strong signal without excessive background.
-
Question: My negative control samples (no this compound) show significant background fluorescence. What should I do?
Answer: Background in negative controls points to autofluorescence from the cells or the substrate.
-
Cellular Autofluorescence: Some cell types naturally contain fluorescent molecules (e.g., NADH, flavins).
-
Solution: If possible, include an unstained control to measure the baseline autofluorescence. This can sometimes be subtracted during image processing.
-
-
Substrate Autofluorescence: The glass or plastic of your imaging plates or slides can be a source of background.
-
Solution: Use imaging-specific plates or slides with low autofluorescence properties. Ensure the thickness of the bottom is appropriate for your objective lens (typically #1.5, or 170 µm).[2]
-
Question: The background in my images appears speckled or punctate. What does this indicate?
Answer: This pattern often suggests the formation of aggregates or precipitates.
-
Probe Aggregation: this compound may precipitate out of solution if not properly dissolved or if the concentration is too high.
-
Solution: Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your imaging media. Centrifuge the probe solution at high speed before use to pellet any aggregates.[1]
-
-
Cell Debris: Dead cells and debris can non-specifically bind the fluorescent probe.
-
Solution: Work with healthy, confluent cell monolayers. Wash cells gently to avoid detachment and remove debris before imaging.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
A1: this compound is a selective fluorescent antagonist for α9β1 and α4β1 integrins. It serves as a high-affinity probe to investigate the binding activity of these integrins, which are involved in cell adhesion and signaling.
Q2: How can I reduce photobleaching of this compound during time-lapse imaging?
A2: Photobleaching is the irreversible destruction of a fluorophore due to light exposure. To minimize photobleaching:
-
Reduce Illumination Intensity: Use the lowest possible laser power or light intensity that provides an acceptable signal-to-noise ratio. Modern microscopes allow for fine control of light intensity.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or imaging buffer. These reagents often work by scavenging oxygen, which contributes to photobleaching.
-
Optimize Image Acquisition Settings: Use hardware and software features like region-of-interest (ROI) imaging to limit exposure to the specific area being studied.
Q3: What are the optimal imaging settings for this compound?
A3: The optimal settings will depend on your specific microscope and experimental setup. However, here are some general guidelines to improve the signal-to-noise ratio (SNR):
-
Choose the Right Filters: Use filter sets that closely match the excitation and emission spectra of this compound to maximize signal detection and minimize bleed-through from other light sources.
-
Use a High-Sensitivity Camera: A cooled, high-sensitivity camera can detect weaker fluorescence signals, allowing you to reduce the excitation light intensity and exposure time.
-
Image Averaging and Accumulation: Image averaging can reduce random noise, while accumulation can increase the signal. A careful combination of both can improve the SNR.
Q4: Can I perform post-acquisition processing to reduce background noise?
A4: Yes, image processing techniques can help. Background subtraction is a common method where a background intensity value (often from a region with no cells) is subtracted from the entire image. More advanced methods, such as wavelet-based background and noise subtraction, can also be effective. However, it is always best to optimize the image acquisition to minimize noise from the start.
Experimental Protocols
General Protocol for this compound Staining and Imaging
This protocol provides a general workflow. Optimization may be required for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Plate cells on low-autofluorescence imaging dishes or slides to an appropriate confluency.
-
Culture cells in their standard growth medium until ready for the experiment.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed, phenol red-free imaging medium. It is recommended to perform a concentration titration to find the optimal signal-to-background ratio.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound-containing imaging medium to the cells.
-
Incubate for the desired time at 37°C and 5% CO2. Incubation time may need to be optimized.
-
-
Washing (Optional but Recommended):
-
To reduce background from unbound probe, you can perform a wash step.
-
Gently remove the staining solution.
-
Add pre-warmed, phenol red-free imaging medium.
-
For live-cell imaging, it is often beneficial to leave a small amount of probe in the medium to maintain equilibrium.
-
-
Imaging:
-
Transfer the cells to the microscope stage, ensuring stable temperature and CO2 levels for live-cell experiments.
-
Use transmitted light to locate the region of interest before exposing the sample to fluorescence excitation light to minimize photobleaching.
-
Acquire images using the lowest possible excitation intensity and shortest exposure time that provide a good signal-to-noise ratio.
-
Data Presentation
| Parameter | Recommendation | Rationale |
| This compound Concentration | Titrate (e.g., 10-100 nM) | Optimize signal-to-noise; avoid artifacts from high concentrations. |
| Incubation Time | 15-60 minutes | Allow for sufficient binding to integrin targets. |
| Imaging Medium | Phenol red-free | Reduce background autofluorescence. |
| Excitation Intensity | As low as possible | Minimize phototoxicity and photobleaching. |
| Exposure Time | As short as possible | Minimize phototoxicity and photobleaching. |
Visualizations
Caption: A workflow for troubleshooting high background noise.
Caption: Factors contributing to photobleaching and mitigation strategies.
References
solving R-BC154 acetate solubility and stability issues
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with R-BC154 acetate. Our goal is to help you overcome common challenges related to the solubility and stability of this selective fluorescent α9β1 integrin antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a high-affinity, selective, and fluorescent antagonist of α9β1 and α4β1 integrins.[1] It is primarily used as a probe to investigate α9β1 and α4β1 integrin binding activity in various biological systems. Its fluorescent properties make it suitable for imaging-based assays.
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is known to be soluble up to 5 mM in DMSO. For aqueous buffers used in final experimental concentrations, solubility may be limited. It is crucial to prepare a concentrated stock in DMSO first and then dilute it into your aqueous medium.
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
This is a common issue known as "crashing out." Here are several strategies to mitigate this:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try testing a range of lower final concentrations.
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible (ideally below 0.5%) to minimize solvent-induced artifacts and toxicity.
-
Use a pre-warmed aqueous buffer: Gently warming your buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Add the stock solution slowly while vortexing: This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Consider the use of a surfactant: In some cases, a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q4: How does pH affect the solubility and stability of this compound?
The acetate salt form of a compound suggests that its solubility may be pH-dependent. Generally, for acetate salts of weakly basic compounds, solubility is higher at lower pH. Conversely, if the parent molecule has acidic functional groups, the acetate salt will be more soluble at higher pH. It is recommended to determine the optimal pH for solubility and stability for your specific experimental conditions. Be aware that extremes in pH can lead to the degradation of the compound.
Q5: My fluorescent signal from this compound is weak or fading quickly. What could be the cause?
Weak or unstable fluorescent signals can be due to several factors:
-
Photobleaching: this compound, like many fluorescent molecules, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light. To minimize this, reduce the exposure time and intensity of the excitation light.
-
Environmental factors: The fluorescence of a probe can be sensitive to its environment, including solvent polarity, pH, and the presence of quenching agents.
-
Compound degradation: Over time, especially when in solution, this compound may degrade, leading to a loss of fluorescence. It is important to use freshly prepared solutions whenever possible and to store stock solutions properly.
-
Incorrect filter sets: Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for the spectral properties of this compound.
Q6: How should I store this compound?
This compound should be stored as a solid at -20°C, protected from light and moisture. For stock solutions in DMSO, it is recommended to store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Solid this compound does not dissolve in aqueous buffer. | This compound has low aqueous solubility. | Prepare a concentrated stock solution in 100% DMSO first, then dilute into the aqueous buffer. |
| Precipitation occurs upon dilution of DMSO stock into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Lower the final concentration of this compound. Decrease the percentage of DMSO in the final solution. Add the DMSO stock to pre-warmed buffer while vortexing. |
| Inconsistent results in bioassays. | The compound may be precipitating out of solution at the final concentration, leading to variable effective concentrations. | Visually inspect the final solution for any signs of precipitation. Consider performing a solubility test in your specific assay medium. |
Stability Issues
| Problem | Possible Cause | Suggested Solution |
| Loss of activity or fluorescent signal over time in solution. | The compound is degrading. | Use freshly prepared solutions for each experiment. If a stock solution must be stored, keep it at -80°C in small, single-use aliquots. Protect solutions from light. |
| Fluorescent signal decreases rapidly during imaging. | Photobleaching of the fluorophore. | Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium if applicable. |
| Variability between experiments. | Inconsistent preparation or storage of this compound solutions. | Standardize the protocol for solution preparation and storage. Ensure complete dissolution of the stock solution before use. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Appearance |
| Water | < 0.1 | < 0.08 | Insoluble |
| PBS (pH 7.4) | ~ 0.15 | ~ 0.12 | Sparingly Soluble |
| Ethanol | ~ 2 | ~ 1.65 | Soluble |
| DMSO | > 6 | > 5 | Freely Soluble |
Note: These are hypothetical values for illustrative purposes. Actual solubility should be determined experimentally.
Table 2: Hypothetical Stability of this compound in Solution at 25°C
| Solvent | Time (hours) | Remaining Compound (%) | Storage Condition |
| PBS (pH 7.4) | 0 | 100 | Benchtop (light) |
| 2 | 95 | ||
| 6 | 88 | ||
| 24 | 75 | ||
| PBS (pH 7.4) | 0 | 100 | Benchtop (dark) |
| 2 | 98 | ||
| 6 | 94 | ||
| 24 | 89 | ||
| DMSO | 0 | 100 | -20°C (dark) |
| 24 | 99 | ||
| 72 | 98 |
Note: These are hypothetical values for illustrative purposes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., DMSO or mobile phase) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or fluorescence spectroscopy.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Assessment of Solution Stability
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in the desired solvent (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM).
-
Aliquot the solution into several vials to be tested at different time points.
-
-
Incubation:
-
Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each storage condition.
-
Analyze the concentration of the remaining this compound using a stability-indicating HPLC method that can separate the parent compound from its degradation products.
-
The fluorescent signal can also be measured to assess the stability of the fluorophore.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
References
dealing with non-specific binding of R-BC154 acetate
Welcome to the technical support center for R-BC154 acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, with a specific focus on addressing challenges with non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective, fluorescent antagonist for the α9β1 integrin. It also exhibits binding affinity for the α4β1 integrin, making it a valuable probe for studying the activity of both these receptors.[1][2] Its fluorescent properties allow for direct visualization and quantification of binding in various experimental setups.
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the interaction of this compound with molecules or surfaces other than its intended targets (α9β1 and α4β1 integrins). This can include binding to other proteins, lipids, or the surfaces of experimental vessels.[3][4] As a fluorescent probe, high non-specific binding can lead to a strong background signal, which can obscure the true specific binding signal, leading to inaccurate data and misinterpretation of results.[4]
Q3: How is non-specific binding typically measured in an experiment with this compound?
To determine the level of non-specific binding, a parallel experiment is conducted where, in addition to the fluorescent this compound, a high concentration of a non-fluorescent competitor that also binds to the same integrins is added. This unlabeled competitor will occupy the specific binding sites on the α9β1 and α4β1 integrins, meaning any observed fluorescence is due to non-specific interactions. The specific binding is then calculated by subtracting the non-specific binding signal from the total binding signal (measured in the absence of the competitor).
Q4: What is an acceptable level of non-specific binding?
Ideally, non-specific binding should be as low as possible. A common benchmark is for non-specific binding to be less than 50% of the total binding, with some sources suggesting it should ideally be in the range of 10-20%. If non-specific binding is too high, it becomes difficult to obtain reliable and reproducible data.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge when working with fluorescent probes like this compound. Below are potential causes and recommended solutions to help you optimize your experiments.
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Buffer Conditions | The pH and ionic strength of the assay buffer can influence the charge of this compound and the cellular components, leading to increased non-specific electrostatic interactions. | - Optimize pH: Experiment with a range of pH values around the physiological pH of 7.4. - Adjust Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can help to shield charged interactions and reduce non-specific binding. |
| Inadequate Blocking | Failure to block non-specific binding sites on cells, tissues, or assay plates can result in the probe adhering to unintended locations. | - Use Blocking Agents: Bovine Serum Albumin (BSA) is a commonly used blocking agent. Test different concentrations (e.g., 0.5%, 1%, 2%). - Consider Normal Serum: Using normal serum from the species of the secondary antibody (if applicable) can also be effective. |
| Excessive Probe Concentration | Using a higher concentration of this compound than necessary increases the likelihood of low-affinity, non-specific interactions. | - Perform a Titration: Determine the optimal concentration of this compound that provides a good signal-to-noise ratio by testing a range of dilutions. |
| Insufficient Washing | Inadequate washing steps may not effectively remove all unbound or loosely bound this compound, contributing to a high background signal. | - Increase Wash Cycles: Instead of 2-3 washes, try increasing to 4-5 quick cycles. - Optimize Wash Buffer: Consider adding a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) to the wash buffer to help disrupt hydrophobic interactions. |
| Probe Aggregation | Lipophilic probes can sometimes form aggregates, which may bind non-specifically to cellular structures. | - Sonication: Briefly sonicate the this compound solution before use to break up any potential aggregates. - Fresh Dilutions: Prepare fresh dilutions of the probe for each experiment. |
| Sample Autofluorescence | Some cells and tissues have endogenous molecules that fluoresce, which can be mistaken for a signal from the probe. | - Include Unstained Controls: Always include an unstained sample to assess the level of autofluorescence. - Spectral Analysis: If possible, use spectral imaging to distinguish the emission spectrum of this compound from that of the autofluorescence. |
Experimental Protocols
General this compound Binding Assay Protocol (Cell-Based)
This protocol provides a general framework for a cell-based binding assay using this compound. Optimization will be required for specific cell types and experimental conditions.
-
Cell Preparation:
-
Culture cells to the desired confluency in appropriate multi-well plates (e.g., 96-well black, clear-bottom plates for fluorescence reading).
-
Wash cells gently with pre-warmed phosphate-buffered saline (PBS).
-
-
Blocking:
-
Prepare a blocking buffer (e.g., PBS with 1% BSA).
-
Add the blocking buffer to the cells and incubate for 1 hour at room temperature.
-
-
Binding Reaction:
-
Prepare dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA). A typical starting concentration to test would be around the Kd of the compound for its receptors.
-
For total binding wells, add the this compound solution to the cells.
-
For non-specific binding wells, first add a high concentration of a non-labeled competitor (e.g., 1000-fold excess of unlabeled R-BC154 or another known ligand for α9β1/α4β1) and incubate for 15-30 minutes before adding the this compound solution.
-
Incubate the plate for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes) at the desired temperature (e.g., room temperature or 37°C), protected from light.
-
-
Washing:
-
Gently aspirate the binding solution.
-
Wash the cells 3-5 times with ice-cold wash buffer (e.g., PBS). Be careful not to dislodge the cells.
-
-
Signal Detection:
-
Add fresh assay buffer to each well.
-
Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for this compound.
-
-
Data Analysis:
-
Calculate the average fluorescence for each condition (total binding, non-specific binding).
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Quantitative Data Summary
The following tables provide illustrative data to demonstrate the effects of optimizing different assay parameters on the signal-to-noise ratio in a hypothetical this compound binding experiment.
Table 1: Effect of Blocking Agent on Signal-to-Noise Ratio
| Blocking Agent | Total Binding (RFU) | Non-Specific Binding (RFU) | Specific Binding (RFU) | Signal-to-Noise Ratio (Total/NSB) |
| None | 15,000 | 8,000 | 7,000 | 1.88 |
| 0.5% BSA | 14,500 | 4,500 | 10,000 | 3.22 |
| 1% BSA | 14,200 | 2,500 | 11,700 | 5.68 |
| 2% BSA | 13,800 | 2,800 | 11,000 | 4.93 |
RFU = Relative Fluorescence Units. In this example, 1% BSA was the most effective at reducing non-specific binding and improving the signal-to-noise ratio.
Table 2: Effect of Wash Cycles on Non-Specific Binding
| Number of Washes | Total Binding (RFU) | Non-Specific Binding (RFU) | Specific Binding (RFU) | % NSB of Total |
| 1 | 14,800 | 6,500 | 8,300 | 43.9% |
| 2 | 14,400 | 4,000 | 10,400 | 27.8% |
| 3 | 14,200 | 2,500 | 11,700 | 17.6% |
| 4 | 14,100 | 2,300 | 11,800 | 16.3% |
| 5 | 13,900 | 2,200 | 11,700 | 15.8% |
Increasing the number of washes effectively reduces non-specific binding. In this example, 3 washes provide a significant improvement without excessive loss of specific signal.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathways of α9β1 and α4β1 integrins upon ligand binding.
Caption: A logical workflow for troubleshooting high non-specific binding of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α4/α9 Integrins Coordinate Epithelial Cell Migration Through Local Suppression of MAP Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
improving signal-to-noise ratio for R-BC154 acetate
Welcome to the technical support center for R-BC154 acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this selective fluorescent α9β1 integrin antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a selective fluorescent probe that acts as an antagonist for α9β1 and α4β1 integrins.[1] Its primary application is in cellular imaging to investigate the binding activity and localization of these specific integrins.[1]
Q2: I am observing a very weak or no fluorescent signal. What are the potential causes?
A weak or nonexistent signal can be due to several factors ranging from experimental setup to reagent handling. Common causes include:
-
Low Probe Concentration: The concentration of this compound may be too low for detection. It is advisable to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.[2][3]
-
Suboptimal Incubation Time: The incubation period may be insufficient for adequate binding to the integrin targets. Consider increasing the incubation time or optimizing it through a time-course experiment.[2]
-
Photobleaching: The fluorophore on this compound can be susceptible to photobleaching, which is the irreversible loss of fluorescence due to light exposure. To minimize this, reduce the exposure time and intensity of the excitation light. Using an anti-fade mounting medium can also help preserve the signal.
-
Incorrect Microscope Settings: Ensure that the excitation and emission filters on your microscope are correctly set to match the spectral properties of the this compound fluorophore.
-
Low Target Expression: The cell line you are using may not express sufficient levels of α9β1 or α4β1 integrins. It is recommended to use a positive control cell line known to express these integrins.
Q3: My images have high background fluorescence, which is obscuring the specific signal. How can I reduce it?
High background can be caused by several factors, leading to a poor signal-to-noise ratio. Here are some troubleshooting steps:
-
Excessive Probe Concentration: While a low concentration can lead to a weak signal, a concentration that is too high can result in non-specific binding and increased background. Titrating the this compound concentration is crucial.
-
Insufficient Washing: Inadequate washing after incubation with the fluorescent probe can leave unbound this compound in the sample, contributing to background noise. Ensure you are following a stringent washing protocol.
-
Autofluorescence: Some cell types or components of the extracellular matrix can exhibit natural fluorescence (autofluorescence). This can be checked by examining an unstained sample under the microscope. If autofluorescence is an issue, spectral unmixing or using specific quenching agents might be necessary.
-
Contaminated Reagents: Ensure all buffers and media used in the experiment are fresh and free of fluorescent contaminants.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues when using this compound.
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can manifest as either a weak signal or high background. The following workflow can help you diagnose and resolve this issue.
Experimental Protocols & Data Presentation
Table 1: Recommended Starting Parameters for this compound Staining
| Parameter | Recommended Starting Point | Notes |
| This compound Concentration | 1-10 µM | This is a general starting range. The optimal concentration should be determined by titration for each cell line and experimental setup. |
| Incubation Time | 30-60 minutes at 37°C | Optimization may be required. Longer incubation times may increase signal but could also increase background. |
| Incubation Temperature | 37°C | For live-cell imaging. For fixed cells, room temperature or 4°C can be tested. |
| Wash Buffer | Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) | Use a buffer compatible with your cells. |
| Number of Washes | 3-5 times | Thorough washing is critical to remove unbound probe and reduce background. |
| Mounting Medium | Anti-fade mounting medium | Recommended to prevent photobleaching, especially for fixed-cell imaging. |
Protocol: Live-Cell Imaging with this compound
This protocol provides a general guideline for staining live cells.
-
Cell Seeding: Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare the this compound staining solution by diluting the stock solution in an appropriate buffer or cell culture medium to the desired final concentration.
-
Cell Washing: Gently wash the cells twice with pre-warmed buffer to remove any residual medium.
-
Incubation: Add the this compound staining solution to the cells and incubate for the desired time and temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells 3-5 times with pre-warmed buffer to remove any unbound probe.
-
Imaging: Add fresh buffer or medium to the cells and proceed with imaging using a fluorescence microscope with the appropriate filter set for the this compound fluorophore.
Signaling Pathway Context
This compound targets integrins, which are key transmembrane receptors involved in cell adhesion and signaling. Understanding their general mechanism provides context for your experiments.
References
R-BC154 acetate experimental variability and reproducibility
Welcome to the technical support center for R-BC154 acetate. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and reproducibility when using this selective fluorescent α9β1/α4β1 integrin antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a selective, high-affinity fluorescent antagonist of α9β1 integrin, which also shows activity towards α4β1 integrin.[1] Its primary application is as a fluorescent probe to investigate α9β1 and α4β1 integrin binding activity in various experimental setups, including cell-based assays and in vivo studies.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Q3: My fluorescent signal is weak or absent. What are the possible causes?
A weak or non-existent signal can be due to several factors:
-
Low concentration of this compound: The concentration of the probe may be too low for detection.
-
Photobleaching: The fluorescent signal can be diminished by prolonged exposure to excitation light.
-
Incorrect microscope settings: The excitation and emission wavelengths on the microscope must be correctly set for the fluorophore of this compound.
-
Low integrin expression: The cell line being used may not express sufficient levels of α9β1 or α4β1 integrin.
Q4: I am observing high background fluorescence in my imaging experiments. How can I reduce it?
High background fluorescence can obscure the specific signal from this compound. To reduce background:
-
Optimize probe concentration: Use the lowest concentration of this compound that still provides a detectable signal.
-
Thorough washing: Ensure adequate washing steps to remove any unbound probe.
-
Use of appropriate buffers: Some buffer components can contribute to background fluorescence. Consider using a phenol red-free medium for imaging.
-
Check for autofluorescence: Unstained control cells should be examined to determine the level of natural cell fluorescence.
Q5: How can I ensure the reproducibility of my experiments with this compound?
Reproducibility can be enhanced by:
-
Consistent cell culture conditions: Maintain consistent cell density, passage number, and growth conditions, as integrin expression can vary.
-
Standardized protocols: Use a consistent and detailed experimental protocol for every experiment.
-
Instrument calibration: Regularly calibrate and maintain microscopes, flow cytometers, and plate readers.
-
Aliquot reagents: Aliquot this compound solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: High Variability in Fluorescence Intensity Between Replicates
-
Possible Cause: Inconsistent cell numbers per well or sample.
-
Solution: Ensure accurate cell counting and seeding. Use a viability stain to ensure a consistent number of healthy cells.
-
Possible Cause: Uneven distribution of the probe.
-
Solution: Gently mix the probe into the media and ensure even distribution across the cells.
-
Possible Cause: Edge effects in microplates.
-
Solution: Avoid using the outer wells of the plate, or ensure proper hydration to minimize evaporation.
Problem 2: Non-specific Binding of this compound
-
Possible Cause: Hydrophobic interactions of the probe with plasticware or other proteins.
-
Solution: Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Include a BSA-containing buffer in your binding and washing steps.
-
Possible Cause: High concentration of the probe.
-
Solution: Perform a concentration-response curve to determine the optimal concentration with the best signal-to-noise ratio.
Quantitative Data
| Parameter | Value | Target | Conditions | Reference |
| Ki | 12.7 nM | α9β1 Integrin | Human glioblastoma LN18 cell line with Ca2+/Mg2+ | |
| Ki | 38.0 nM | α4β1 Integrin | Human glioblastoma LN18 cell line with Ca2+/Mg2+ |
Experimental Protocols
Protocol 1: Cell Adhesion Assay Using this compound
This protocol is adapted from standard cell adhesion assay methodologies.
Materials:
-
This compound
-
Cell line expressing α9β1 or α4β1 integrin
-
96-well black, clear-bottom microplate
-
Extracellular matrix protein (e.g., fibronectin, VCAM-1)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with Ca2+/Mg2+)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of the 96-well plate with the desired extracellular matrix protein overnight at 4°C.
-
Blocking: Wash the plate with PBS and block non-specific binding sites with blocking buffer for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend in serum-free media.
-
Incubation with this compound: Incubate cells with the desired concentration of this compound for 30-60 minutes at 37°C, protected from light.
-
Cell Seeding: Wash the blocked plate and seed the this compound-labeled cells into the wells.
-
Adhesion: Allow cells to adhere for 30-90 minutes at 37°C.
-
Washing: Gently wash the wells with wash buffer to remove non-adherent cells. The number of wash steps may need optimization.
-
Fluorescence Reading: Read the plate using a fluorescence plate reader with appropriate excitation and emission filters for the this compound fluorophore.
Protocol 2: Flow Cytometry Binding Assay
This protocol provides a method for quantifying the binding of this compound to cells in suspension.
Materials:
-
This compound
-
Cell line expressing α9β1 or α4β1 integrin
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash with cold FACS buffer. Resuspend cells to a concentration of 1x10^6 cells/mL.
-
Incubation: Add this compound at various concentrations to the cell suspension. Incubate on ice for 30-60 minutes, protected from light.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound probe.
-
Resuspension: Resuspend the cell pellet in FACS buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Controls: Include unstained cells as a negative control and cells stained with a known positive control antibody if available.
Visualizations
References
Technical Support Center: R-BC154 Acetate Flow Cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing R-BC154 acetate in flow cytometry experiments. Given the specialized nature of this reagent, this guide combines general best practices for flow cytometry with specific considerations for a fluorescent integrin antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in flow cytometry?
This compound is a selective, fluorescent antagonist of α9β1 and α4β1 integrins.[1] In flow cytometry, it serves as a high-affinity, activation-dependent probe to investigate the binding activity of these integrins.[1] It can be used to identify and quantify cell populations expressing active forms of these integrins. While its primary role is in studying integrin biology, it may also be applied in contexts like cellular senescence where changes in integrin expression or activity are relevant.
Q2: What are the excitation and emission properties of this compound?
The precise excitation and emission maxima for this compound are not consistently reported in readily available public materials. It is crucial to consult the manufacturer's specifications for the specific lot of the reagent being used. As a fluorescent probe, it is essential to ensure that the laser lines and filter sets on your flow cytometer are appropriate for its spectral properties to ensure optimal signal detection.
Q3: Can this compound be used to sort cells?
Yes, as a fluorescent probe that binds to cell surface integrins, this compound can be used for fluorescence-activated cell sorting (FACS) to isolate populations of cells with active α9β1 and/or α4β1 integrins. However, because it is an antagonist, it is important to consider that the binding of this compound may interfere with the normal function of these integrins in the sorted cells.
Q4: Is this compound suitable for intracellular staining?
This compound is designed to bind to the extracellular domains of integrins. Therefore, it is intended for surface staining of live cells. For intracellular targets, a fixation and permeabilization step would be necessary, but the compatibility of this compound with these procedures is not well-documented and would require validation.
Troubleshooting Guide
Below are common issues encountered during flow cytometry experiments with fluorescent probes like this compound, along with their potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Signal | 1. Incorrect laser and filter settings for this compound. 2. Low or no expression of target integrins (α9β1, α4β1) on the cells. 3. This compound concentration is too low. 4. The integrins are not in an activated state. 5. Reagent degradation due to improper storage or light exposure. | 1. Verify the excitation and emission spectra of this compound from the manufacturer's data sheet and configure the flow cytometer accordingly. 2. Confirm that your cell type expresses the target integrins. Include a positive control cell line with known expression. 3. Perform a titration experiment to determine the optimal concentration of this compound. 4. If studying activation-dependent binding, ensure that cells are appropriately stimulated to induce integrin activation. 5. Always store fluorescent probes protected from light and at the recommended temperature. Use a fresh aliquot of the reagent. |
| High Background/Non-Specific Staining | 1. This compound concentration is too high. 2. Inadequate washing steps. 3. Presence of dead cells, which can non-specifically bind fluorescent dyes. | 1. Titrate the this compound to find a concentration that provides a good signal-to-noise ratio. 2. Ensure sufficient washing of cells after incubation with the probe to remove unbound reagent. 3. Use a viability dye to exclude dead cells from the analysis. |
| High Percentage of Positive Cells | 1. Gating strategy is not stringent enough. 2. High autofluorescence of the cells. 3. Overlap with other fluorochromes in a multicolor panel. | 1. Use appropriate controls, such as unstained cells and Fluorescence Minus One (FMO) controls, to set your gates correctly. 2. Include an unstained control to assess the level of autofluorescence and adjust voltage settings if necessary. 3. Run single-color compensation controls to correctly compensate for spectral overlap. |
| High Variability Between Samples | 1. Inconsistent cell numbers. 2. Variations in incubation times or temperatures. 3. Pipetting errors. | 1. Ensure that an equal number of cells is used for each sample. 2. Standardize all incubation steps in your protocol. 3. Use calibrated pipettes and be consistent with your technique. |
Experimental Protocols
Representative Protocol for Staining Cells with this compound
This protocol provides a general framework. Optimal conditions, such as reagent concentration and incubation time, should be determined empirically for each cell type and experimental setup.
Materials:
-
Single-cell suspension of cells of interest
-
This compound
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
-
Viability dye (optional, but recommended)
-
Positive and negative control cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells. Adjust the cell concentration to 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Viability Staining (Optional): If using a viability dye, stain the cells according to the manufacturer's protocol.
-
This compound Staining:
-
Determine the optimal concentration of this compound by titration.
-
Add the appropriate volume of this compound to the cell suspension.
-
Incubate for 30-60 minutes at 4°C, protected from light. Incubation on ice helps to prevent receptor internalization.
-
-
Washing: Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Acquire data on the flow cytometer using the appropriate laser and filter settings for this compound and any other fluorochromes in your panel.
Visualizations
Troubleshooting Workflow for Weak or No Signal
Caption: Troubleshooting logic for weak or no signal with this compound.
This compound Staining Workflow
Caption: Experimental workflow for staining cells with this compound.
References
Technical Support Center: R-BC154 Acetate Imaging Optimization
Welcome to the technical support center for R-BC154 acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing imaging parameters and troubleshooting common issues encountered during experiments with this selective fluorescent α9β1 integrin antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective, fluorescent small molecule probe designed to act as an antagonist for α9β1 integrin. It also exhibits binding affinity for α4β1 integrin, making it a valuable tool for investigating the binding activity and signaling of these integrins.[1]
Q2: What are the known applications of this compound?
This compound has been utilized in both in vitro and in vivo research settings. It has been used to study integrin binding in human glioblastoma cell lines and as an in vivo probe for bone marrow hematopoietic stem cells in mice.
Q3: What are the excitation and emission wavelengths for this compound?
The specific excitation and emission maxima for this compound are not publicly available in the search results. It is highly recommended to obtain a technical data sheet from the supplier of your specific lot of this compound for precise spectral properties. However, based on its chemical structure, it is likely to contain a rhodamine or cyanine-like fluorophore. As a starting point, you can try exciting in the range of 540-650 nm and detecting emission in the range of 560-700 nm.[2][3][][5] Optimal settings will need to be determined empirically using your specific imaging system.
Q4: What is the recommended concentration of this compound for cell staining?
The optimal concentration will vary depending on the cell type, expression level of the target integrins, and the imaging modality. It is recommended to perform a titration experiment to determine the ideal concentration that provides a high signal-to-noise ratio with minimal background fluorescence. Start with a concentration range of 10-100 nM and adjust as needed.
Q5: How should I store this compound?
For long-term storage, it is advisable to store the compound as a solid at -20°C. For working solutions, dissolve the compound in a suitable solvent like DMSO and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the compound from light.
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorescence imaging experiments with this compound.
Problem 1: Weak or No Fluorescent Signal
| Potential Cause | Troubleshooting Step |
| Incorrect Microscope Filter/Laser Settings | Verify that the excitation laser and emission filter settings on your microscope are appropriate for the expected spectral properties of this compound. If the exact spectra are unknown, test a range of common filters for rhodamine and cyanine dyes (e.g., TRITC, Cy3, Cy5 filter sets). |
| Low Integrin Expression | Confirm that your cell line expresses α9β1 or α4β1 integrins at a detectable level. You can use techniques like flow cytometry with a validated antibody or qPCR to assess expression levels. |
| Suboptimal Probe Concentration | Perform a concentration titration to find the optimal staining concentration. Too low of a concentration will result in a weak signal. |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use the lowest laser power necessary to obtain a good signal. Use of an anti-fade mounting medium may also help for fixed cell imaging. |
| Incorrect Sample Preparation | Ensure cells are healthy and properly adhered before staining. For live-cell imaging, perform staining in a buffer that maintains cell viability. |
Problem 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Excess Probe Concentration | Reduce the concentration of this compound used for staining. High concentrations can lead to non-specific binding and high background. |
| Inadequate Washing | Increase the number and duration of wash steps after staining to remove unbound probe. |
| Autofluorescence | Image an unstained sample of your cells under the same imaging conditions to assess the level of natural autofluorescence. If high, you may need to use a different imaging channel or apply a spectral unmixing algorithm if your system supports it. |
| Contaminated Imaging Media or Slides | Use fresh, high-quality imaging media and clean slides/coverslips to minimize background from these sources. |
Problem 3: Phototoxicity and Cell Death (Live-Cell Imaging)
| Potential Cause | Troubleshooting Step |
| High Excitation Light Intensity | Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio. |
| Prolonged Imaging Time | Limit the duration of continuous imaging. If long-term imaging is required, use time-lapse imaging with longer intervals between acquisitions. |
| Probe-Induced Toxicity | While this compound is designed as a probe, high concentrations or prolonged exposure could potentially affect cell health. Perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) to assess the toxicity of your working concentration. |
Experimental Protocols
General Protocol for Staining Adherent Cells with this compound for Fluorescence Microscopy
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, or phenol red-free cell culture medium). The final concentration should be determined by titration, but a starting point of 50 nM can be used.
-
Staining: Remove the culture medium from the cells and wash once with the imaging buffer. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with fresh imaging buffer to remove unbound probe.
-
Imaging: Mount the coverslips on a slide with a drop of imaging buffer or observe the glass-bottom dish directly on the microscope.
-
Image Acquisition:
-
Excitation: Use an appropriate laser line for the fluorophore (estimate ~540-650 nm).
-
Emission: Use a corresponding emission filter (estimate ~560-700 nm).
-
Objective: Use a high numerical aperture objective (e.g., 40x or 63x oil immersion) for optimal light collection.
-
Settings: Adjust laser power, exposure time, and gain to achieve a good signal-to-noise ratio while minimizing photobleaching.
-
General Protocol for Flow Cytometry Analysis of Integrin Binding with this compound
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).
-
Staining: Add the desired concentration of this compound to the cell suspension. Incubate for 30 minutes on ice or at 4°C, protected from light.
-
Washing: Wash the cells 2-3 times with cold staining buffer by centrifugation to remove unbound probe.
-
Resuspension: Resuspend the cells in fresh staining buffer for analysis.
-
Flow Cytometry:
-
Excitation: Use a laser that is appropriate for the fluorophore (e.g., a yellow-green or red laser).
-
Emission: Detect the fluorescence in the appropriate channel (e.g., PE-Texas Red, APC, or similar channels).
-
Controls: Include an unstained cell sample as a negative control to set the background fluorescence. A competition control, where cells are co-incubated with this compound and a high concentration of a non-fluorescent α9β1/α4β1 integrin antagonist, can be used to demonstrate binding specificity.
-
Signaling Pathways and Experimental Workflows
α9β1 Integrin Signaling Pathway
References
Technical Support Center: Process Improvements for Acetate Labeling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize acetate labeling experiments for metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of labeled acetate in metabolic research?
Labeled acetate is a crucial tracer for studying cellular metabolism, particularly in the context of astrocyte function in the brain and fatty acid synthesis in various cell types, including cancer cells.[1][2] Acetate is preferentially taken up by astrocytes, allowing for the investigation of cell-specific metabolic pathways.[1][3] It serves as a precursor for acetyl-CoA, a central molecule in cellular metabolism, which is involved in the tricarboxylic acid (TCA) cycle and the synthesis of fatty acids and cholesterol.[4]
Q2: Which isotopes are commonly used for labeling acetate?
Acetate can be labeled with stable or radioactive isotopes. The most common isotopes are:
-
Carbon-13 (¹³C): A stable isotope used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based metabolomics.
-
Carbon-14 (¹⁴C): A radioactive isotope with a long half-life, suitable for autoradiography and long-term studies.
-
Carbon-11 (¹¹C): A positron-emitting radioactive isotope used in positron emission tomography (PET) for in vivo imaging of acetate metabolism.
-
Tritium (³H): A radioactive isotope that can also be used for labeling.
Q3: What is the difference between [1-¹³C]acetate and [2-¹³C]acetate?
The position of the isotopic label on the acetate molecule affects its fate in metabolic pathways. In the TCA cycle, the carboxyl carbon (C1) of acetyl-CoA is lost as CO₂ in the first turn. The methyl carbon (C2) is incorporated into other molecules and is lost in subsequent turns. Therefore, using [2-¹³C]acetate results in greater label retention in downstream metabolites, making it the preferred tracer for many applications.
Q4: How does serum starvation affect acetate labeling?
Serum starvation is a common technique to synchronize cell cycles and reduce basal signaling. However, it can significantly alter cellular metabolism. Studies have shown that serum starvation can accelerate the incorporation of nutrients into glycolysis and the TCA cycle to cope with energy deficiency. This can lead to faster uptake and turnover of labeled acetate, which must be considered when designing and interpreting experiments.
Troubleshooting Guide
Issue 1: Low Labeling Efficiency or Poor Signal-to-Noise Ratio
-
Question: My experiments are showing low incorporation of the acetate label into downstream metabolites. What are the potential causes and how can I improve the labeling efficiency?
-
Answer: Low labeling efficiency can stem from several factors:
-
Suboptimal Acetate Concentration: The concentration of labeled acetate can influence uptake and metabolism. Very high, unphysiological concentrations might alter kinetics, while very low concentrations may not provide a detectable signal. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Inappropriate Incubation Time: The time required to reach isotopic steady state can vary. While some metabolites, like glycolytic intermediates, can be labeled within minutes with glucose, acetate labeling can take several hours. A time-course experiment is recommended to determine the optimal labeling duration.
-
Cell Health and Confluency: The metabolic state of cells is highly dependent on their health and density. Cells that are overly confluent or in a poor physiological state will exhibit altered metabolism. It is advisable to use cells in the exponential growth phase and maintain consistent confluency across experiments.
-
Competing Substrates: The presence of other carbon sources in the medium, such as glucose and glutamine, can affect the utilization of acetate. The experimental design should carefully consider the composition of the culture medium.
-
Issue 2: High Variability Between Replicates
-
Question: I am observing significant variability in labeling patterns between my experimental replicates. What could be causing this inconsistency?
-
Answer: High variability can be attributed to several factors:
-
Inconsistent Cell Culture Conditions: As mentioned, cell density and growth phase are critical. Ensure that all replicates are seeded at the same density and harvested at the same level of confluency.
-
Pipetting Errors: When working with small volumes of tracers and reagents, minor pipetting inaccuracies can lead to significant variations. Calibrate your pipettes regularly and use appropriate techniques.
-
Sample Extraction Inconsistencies: The efficiency of metabolite extraction can vary. It is important to use a standardized and validated extraction protocol for all samples.
-
Instability of Labeled Compound: Ensure the proper storage and handling of the labeled acetate to prevent degradation.
-
Issue 3: Unexpected Labeling Patterns
-
Question: The labeling patterns in my downstream metabolites are not what I expected based on known metabolic pathways. How can I interpret these results?
-
Answer: Unexpected labeling patterns can provide novel biological insights but also indicate experimental artifacts:
-
Metabolic Reprogramming: The experimental conditions (e.g., hypoxia, drug treatment) may induce metabolic reprogramming, altering the flow of metabolites through pathways. Hypoxia, for instance, has been shown to up-regulate the expression of cytosolic acetyl-CoA synthetase (ACSS2), leading to increased acetate uptake.
-
Contribution from Alternative Pathways: Labeled acetate can be incorporated through pathways other than the canonical ones you are focused on. A thorough literature review and consideration of alternative metabolic routes are necessary.
-
Isotope Scrambling: In some reactions, the position of the isotopic label can be altered, leading to unexpected isotopologue distributions.
-
Contamination: Ensure that the labeled acetate and other reagents are free from contaminants that could interfere with the experiment.
-
Data Presentation
Table 1: Factors Influencing Acetate Uptake and Metabolism
| Factor | Observation | Implication for Labeling Efficiency | Reference(s) |
| Acetate Concentration | Rate of acetate utilization increases with blood acetate concentration, saturating at >15 mmol/L. | Optimal concentration needs to be determined to avoid altering kinetics while ensuring sufficient signal. | |
| Hypoxia | Increased uptake of [1-¹⁴C]acetate in tumor cells under hypoxic conditions. | Hypoxia can up-regulate ACSS2, enhancing acetate incorporation. | |
| Cell Confluency | Metabolism of lipoproteins and activity of HMG-CoA reductase are dependent on cell density. | Experiments should be performed at consistent cell confluency to ensure reproducible metabolic activity. | |
| Serum Starvation | Faster incorporation of ¹³C-glucose and ¹³C-glutamine after serum starvation. | Can accelerate metabolic flux, potentially increasing the rate of acetate labeling. | |
| pH | Acetate uptake in astrocytic cell cultures is pH-dependent. | Maintaining optimal pH in culture media is crucial for consistent acetate transport. |
Mandatory Visualization
Caption: Acetate metabolism pathway.
Caption: General experimental workflow for acetate labeling.
Experimental Protocols
Protocol 1: General Procedure for ¹³C-Acetate Labeling in Cultured Cells
This protocol provides a general framework. Specific parameters such as cell density, acetate concentration, and incubation time should be optimized for each experiment.
-
Cell Seeding and Growth:
-
Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Culture cells in standard growth medium until they reach the desired confluency (typically 60-80%).
-
-
Labeling Medium Preparation:
-
Prepare the labeling medium by supplementing the base medium with the desired concentration of labeled acetate (e.g., [U-¹³C]acetate). The concentration may range from low micromolar to millimolar, depending on the experimental goals.
-
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation:
-
Incubate the cells for the desired period. For time-course experiments, have separate plates for each time point.
-
-
Metabolic Quenching and Metabolite Extraction:
-
To quench metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR analysis.
-
-
Data Analysis:
-
Analyze the samples using LC-MS or NMR to determine the mass isotopologue distribution (MID) for downstream metabolites.
-
Correct for the natural abundance of ¹³C.
-
Use the MID data to calculate metabolic fluxes.
-
References
- 1. Labeled acetate as a marker of astrocytic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Effect of reactive cell density on net [2-14C]acetate uptake into rat brain: labeling of clusters containing GFAP+- and lectin+-immunoreactive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Optimization of R-BC154 Acetate for High-Resolution Imaging
Welcome to the technical support center for the optimization of R-BC154 acetate for high-resolution imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when using this novel fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective fluorescent antagonist of α9β1 integrin. It also exhibits a lower affinity for α4β1 integrin.[1][2] This makes it a valuable tool for investigating the roles of these specific integrins in various biological processes.
Q2: What are the known binding affinities of this compound?
In human glioblastoma LN18 cell lines, this compound has a binding affinity (Ki) of 12.7 nM for α9β1 integrin and 38.0 nM for α4β1 integrin under Ca2+/Mg2+ conditions.[2]
Q3: What are the excitation and emission spectra for the fluorophore in this compound?
Currently, the specific excitation and emission maxima for the fluorescent component of this compound are not publicly available. It is recommended to perform a preliminary spectral scan to determine the optimal imaging conditions for your specific microscope setup.
Q4: Can this compound be used for live-cell imaging?
Yes, as a fluorescent ligand that binds to cell surface receptors, this compound is suitable for live-cell imaging applications.[3] However, it is crucial to assess any potential cytotoxicity at the desired concentration and imaging duration.
Q5: Is this compound suitable for super-resolution microscopy techniques like STORM, PALM, or STED?
While not explicitly validated for super-resolution techniques in the available literature, its nature as a small molecule fluorescent probe suggests potential compatibility. Successful application in super-resolution microscopy will depend on the photophysical properties of its fluorophore, such as its photostability and ability to photoswitch or undergo stimulated emission depletion. Optimization of imaging buffers and laser powers will be critical.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during high-resolution imaging experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Fluorescent Signal | 1. Incorrect filter set or laser line: The excitation and emission wavelengths used do not match the fluorophore's properties. 2. Low probe concentration: The concentration of this compound is insufficient for detectable binding. 3. Low target expression: The cells have low or no expression of α9β1 or α4β1 integrins. 4. Photobleaching: The fluorophore is being rapidly destroyed by the imaging laser. | 1. Perform a spectral scan: Determine the optimal excitation and emission wavelengths for this compound. 2. Titrate the probe concentration: Increase the concentration of this compound incrementally to find the optimal signal-to-noise ratio. 3. Use a positive control: Confirm integrin expression using a validated antibody or cell line with known high expression. 4. Optimize imaging parameters: Reduce laser power, decrease exposure time, and use an anti-fade mounting medium for fixed cells. |
| High Background Fluorescence | 1. Excess unbound probe: High concentration of this compound in the imaging medium. 2. Non-specific binding: The probe is binding to cellular components other than the target integrins. 3. Autofluorescence: The cells or imaging medium exhibit endogenous fluorescence. | 1. Wash cells thoroughly: After incubation with the probe, wash the cells with fresh imaging buffer to remove unbound this compound. 2. Include a blocking step: Use a blocking agent like BSA to reduce non-specific binding. 3. Use an appropriate imaging medium: Select a medium with low autofluorescence. For fixed cells, consider a quenching step. |
| Blurry or Unresolved Images | 1. Poor signal-to-noise ratio (SNR): The fluorescent signal is not sufficiently brighter than the background. 2. Incorrect imaging modality: The chosen microscopy technique may not provide the required resolution. 3. Sample drift: The sample is moving during the acquisition of a super-resolution image. | 1. Optimize labeling and imaging conditions: Increase probe concentration (if possible without increasing background), use a higher numerical aperture objective, and optimize laser power and exposure time to maximize photon collection. 2. Consider super-resolution techniques: For nanoscale resolution, employ methods like PALM, STORM, or STED. 3. Use a drift correction system: Implement hardware or software-based drift correction during image acquisition. |
| Cellular Toxicity or Altered Morphology | 1. High probe concentration: this compound may be cytotoxic at high concentrations. 2. Prolonged imaging time: Extended exposure to high-intensity laser light can induce phototoxicity. | 1. Perform a dose-response experiment: Determine the highest non-toxic concentration of this compound for your cell type. 2. Minimize light exposure: Use the lowest possible laser power and exposure time that still provides an adequate signal. |
Quantitative Data Summary
As the specific photophysical properties of this compound are not yet published, this table provides a template for characterizing the probe. Users are encouraged to determine these values experimentally.
| Parameter | This compound (Experimental Determination Required) | Ideal Characteristics for Super-Resolution |
| Excitation Maximum (nm) | User Determined | High molar extinction coefficient at the laser wavelength. |
| Emission Maximum (nm) | User Determined | Well-separated from the excitation wavelength to minimize bleed-through. |
| Quantum Yield | User Determined | High ( > 0.6) for bright signal. |
| Photostability (Photobleaching Quantum Yield) | User Determined | Low photobleaching rate for longer imaging times. |
| Binding Affinity (Ki for α9β1) | 12.7 nM | High affinity for specific and stable labeling. |
| Binding Affinity (Ki for α4β1) | 38.0 nM | High affinity for specific and stable labeling. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Integrin Dynamics with this compound
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed imaging medium.
-
Cell Labeling:
-
Wash the cells once with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium).
-
Add the this compound solution to the cells and incubate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.
-
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove unbound probe and reduce background fluorescence.
-
Imaging:
-
Mount the sample on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Locate the cells using brightfield or DIC microscopy.
-
Switch to fluorescence imaging using the appropriate laser line and emission filter determined from the spectral characterization of this compound.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 2: dSTORM Imaging of this compound Labeled Integrins (Fixed Cells)
-
Cell Culture and Fixation:
-
Plate cells on high-precision coverslips.
-
After cell adhesion, fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Labeling:
-
Incubate the fixed cells with a solution of this compound in PBS at the desired concentration for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS to remove unbound probe.
-
-
dSTORM Imaging Buffer Preparation:
-
Prepare a dSTORM buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., β-mercaptoethanol or MEA) in a suitable buffer (e.g., PBS or Tris-HCl). The exact composition of the buffer should be optimized for the fluorophore in this compound to induce photoswitching.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of dSTORM imaging buffer. Seal the coverslip to prevent buffer evaporation.
-
Use a high-power laser (e.g., 647 nm if the fluorophore is a red dye) to drive the fluorophores into a dark state.
-
Use a lower power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate individual fluorophores.
-
Acquire a time series of thousands of images, with each frame capturing the fluorescence of a few, well-separated single molecules.
-
-
Image Reconstruction:
-
Process the acquired image stack using a single-molecule localization algorithm to determine the precise coordinates of each detected fluorophore.
-
Reconstruct the final super-resolution image from the localized coordinates.
-
Visualizations
Caption: Experimental workflow for imaging with this compound.
Caption: this compound's role in integrin signaling.
Caption: Troubleshooting decision tree for high-resolution imaging.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Functional Live-Cell Imaging Demonstrates that β1-Integrin Promotes Type IV Collagen Degradation by Breast and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single‐Molecule Tracking and Super‐Resolution Microscopy Unveil Actin‐Driven Membrane Nanotopography Shaping Stable Integrin Adhesions in Developing Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating R-BC154 Acetate Binding: A Comparative Analysis Using Competitive Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of R-BC154 acetate, a selective fluorescent antagonist of α9β1 and α4β1 integrins, against other known integrin inhibitors. The data presented herein is derived from competitive binding assays designed to validate the binding affinity and selectivity of this compound. This document offers a summary of quantitative binding data, detailed experimental protocols for the assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Binding Affinity of Integrin Antagonists
The binding affinity of this compound for α9β1 and α4β1 integrins has been determined and compared with other small molecule integrin inhibitors, namely BOP and BIO5192. This compound is a fluorescent derivative of BOP, a dual α9β1/α4β1 integrin inhibitor.[1] BIO5192 is a highly potent and selective inhibitor of α4β1 integrin. The following table summarizes the binding affinities (Ki, Kd, or IC50 values) of these compounds for their respective integrin targets.
| Compound | Target Integrin | Binding Affinity (nM) | Measurement | Cell Line |
| This compound | α9β1 | 12.7 | Ki | Human Glioblastoma LN18 |
| α4β1 | 38.0 | Ki | Human Glioblastoma LN18 | |
| BOP | α9β1 | ≤ 0.003 | Kd | Not Specified |
| α4β1 | ≤ 0.005 | Kd | Not Specified | |
| BIO5192 | α9β1 | 138 | IC50 | Not Specified |
| α4β1 | 1.8 | IC50 | Not Specified |
Experimental Protocols
The validation of this compound's binding affinity was conducted using a competitive binding assay with a fluorescently labeled ligand. The following protocol is a detailed methodology for such an assay, based on established procedures for characterizing integrin antagonists.
Protocol: Competitive Fluorescent Binding Assay
1. Cell Culture and Preparation:
- Human glioblastoma LN18 cells overexpressing either α9β1 or α4β1 integrins are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., puromycin) to maintain integrin expression.
- Cells are grown to 80-90% confluency, harvested using a non-enzymatic cell dissociation solution, and washed with a binding buffer (e.g., Tris-buffered saline with 1 mM Ca2+/Mg2+).
- Cells are resuspended in the binding buffer to a final concentration of 1 x 10^6 cells/mL.
2. Competitive Binding Assay:
- A fixed, subsaturating concentration of the fluorescent ligand (this compound) is used. The concentration should be at or below the Kd for its interaction with the target integrin to ensure sensitive detection of competition.
- A dilution series of the unlabeled competitor compound (e.g., BOP or BIO5192) is prepared in the binding buffer.
- In a 96-well plate, 50 µL of the cell suspension is added to each well.
- 50 µL of the competitor compound at various concentrations is added to the respective wells.
- 50 µL of the fluorescent ligand (this compound) is added to all wells.
- The plate is incubated at room temperature for 1-2 hours to allow the binding to reach equilibrium.
3. Data Acquisition:
- The fluorescence intensity in each well is measured using a flow cytometer or a fluorescence plate reader.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
4. Data Analysis:
- The fluorescence intensity data is plotted against the logarithm of the competitor concentration.
- The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the fluorescent ligand) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
- The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Experimental Design
To better understand the underlying biological processes and the experimental approach, the following diagrams have been generated.
Caption: Integrin signaling pathway and the antagonistic action of this compound.
Caption: Workflow for the competitive binding assay to validate this compound.
References
Confirming R-BC154 Acetate's Role in α9β1 Integrin Signaling Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of α9β1 integrin using R-BC154 acetate and genetic knockdown of the α9 integrin subunit (ITGA9). It offers supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological processes to aid in the design and interpretation of studies targeting this important cell adhesion receptor.
Introduction to α9β1 Integrin and this compound
Integrin α9β1 is a heterodimeric transmembrane receptor that plays a crucial role in cell-matrix and cell-cell interactions. It is involved in various physiological and pathological processes, including cell adhesion, migration, proliferation, and survival. Its dysregulation has been implicated in several diseases, making it an attractive therapeutic target.
This compound is a selective, fluorescently labeled small molecule antagonist of α9β1 integrin.[1] It also exhibits cross-reactivity with the closely related α4β1 integrin. Its fluorescent properties make it a valuable tool for in vitro and in vivo studies to probe the distribution and dynamics of α9β1 integrin.
Confirming On-Target Effects: Pharmacological vs. Genetic Approaches
To validate the downstream effects of inhibiting α9β1 integrin signaling, two primary approaches are employed: pharmacological inhibition with antagonists like this compound and genetic knockdown of the ITGA9 gene. This guide explores the methodologies and expected outcomes of both approaches, providing a framework for comparative analysis.
Data Presentation: A Comparative Summary
The following tables summarize the key characteristics and reported effects of this compound and ITGA9 genetic knockdown, providing a clear comparison for researchers.
Table 1: Comparison of this compound and ITGA9 Genetic Knockdown
| Feature | This compound | ITGA9 Genetic Knockdown (shRNA/siRNA) |
| Mechanism of Action | Competitive antagonist of the α9β1 integrin receptor. | Silencing of the ITGA9 gene, leading to reduced or absent α9 subunit expression. |
| Specificity | Selective for α9β1, with known cross-reactivity for α4β1. | Highly specific to the ITGA9 gene. |
| Temporal Control | Acute and reversible inhibition. | Long-term, stable, or transient reduction of protein expression. |
| Cellular Functions Affected | Inhibition of cell adhesion and migration. | Reduction in cell invasion, proliferation, and migration.[2][3] |
| Key Applications | In vitro and in vivo imaging, functional cell-based assays. | Validation of drug target, study of long-term effects of protein loss. |
Table 2: Quantitative Effects of ITGA9 Knockdown on Cellular Functions
| Cell Line | Knockdown Method | Effect on Invasion | Effect on Proliferation | Reference |
| RD and BE(2)-C | shRNA (sh#1) | >75% reduction | No significant change | [2] |
| RD and BE(2)-C | shRNA (sh#2) | >50% reduction | No significant change | [2] |
| HMEC-1 | ITGA9 Overexpression | Inhibition | Inhibition |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by α9β1 integrin and a typical experimental workflow for comparing pharmacological and genetic inhibition.
α9β1 Integrin Signaling Pathway
Caption: α9β1 Integrin Signaling Cascade.
Experimental Workflow: Comparative Analysis
Caption: Comparative Experimental Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
ITGA9 Genetic Knockdown using shRNA
Objective: To stably reduce the expression of α9 integrin subunit in a target cell line.
Materials:
-
Target cell line (e.g., RD, BE(2)-C)
-
Lentiviral particles containing ITGA9-specific shRNA constructs (e.g., from Sigma-Aldrich, TRCN0000046156, TRCN0000046158)
-
Non-targeting control shRNA lentiviral particles
-
Polybrene
-
Puromycin
-
Complete cell culture medium
-
6-well plates
Protocol:
-
Seed target cells in 6-well plates at a density that will result in 50-70% confluency on the day of transduction.
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 8 µg/mL).
-
Add the appropriate amount of lentiviral particles (ITGA9 shRNA or control shRNA) to each well. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Incubate the cells for 24-48 hours.
-
Replace the medium with fresh complete medium containing the appropriate concentration of puromycin for selection. The optimal puromycin concentration should be determined beforehand with a kill curve.
-
Continue to culture the cells in selection medium, replacing the medium every 2-3 days, until resistant colonies are formed.
-
Expand the puromycin-resistant cells and validate the knockdown of ITGA9 expression by Western blot and/or qPCR.
Transwell Migration Assay
Objective: To quantify the effect of this compound or ITGA9 knockdown on cell migration towards a chemoattractant.
Materials:
-
Control, ITGA9 knockdown, and this compound-treated cells
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells)
-
24-well plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution (0.1% crystal violet in 20% methanol)
-
33% Acetic acid
Protocol:
-
Pre-treat the wild-type cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest control, ITGA9 knockdown, and this compound-treated cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a humidified incubator for a period determined by the migratory capacity of the cell line (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane by gently swabbing with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Elute the stain from the migrated cells by incubating the inserts in 33% acetic acid.
-
Measure the absorbance of the eluted stain at 570 nm using a plate reader.
-
Quantify the results by comparing the absorbance of the treated and knockdown groups to the control group.
Western Blot for Phosphorylated FAK
Objective: To assess the effect of this compound or ITGA9 knockdown on the activation of Focal Adhesion Kinase (FAK), a key downstream effector of integrin signaling.
Materials:
-
Cell lysates from control, ITGA9 knockdown, and this compound-treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare cell lysates from all experimental groups and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total FAK and GAPDH for normalization.
-
Quantify the band intensities using densitometry software.
Alternative α9β1 Integrin Antagonists
For a broader comparative analysis, researchers can consider other small molecule inhibitors of α9β1 integrin. One such alternative is BOP sodium , a potent dual inhibitor of α9β1 and α4β1 integrins. Comparing the effects of this compound with BOP sodium can provide further insights into the specific roles of α9β1 versus α4β1 in the observed cellular responses.
Conclusion
This guide provides a framework for confirming the on-target effects of this compound by comparing its functional consequences with those of genetic knockdown of its target, ITGA9. By employing the outlined experimental protocols and data analysis strategies, researchers can robustly validate their findings and gain a deeper understanding of the role of α9β1 integrin signaling in their specific biological context. The use of quantitative data, detailed methodologies, and clear visual aids is intended to facilitate the design of rigorous and reproducible experiments in the field of integrin biology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Integrin alpha9 emerges as a key therapeutic target to reduce metastasis in rhabdomyosarcoma and neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ITGA9 Inhibits Proliferation and Migration of Dermal Microvascular Endothelial Cells in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Control Experiments for R-BC154 Acetate, a Selective α9β1 Integrin Antagonist
For researchers, scientists, and drug development professionals investigating the role of α9β1 integrin, R-BC154 acetate serves as a valuable tool. As a selective fluorescent antagonist, it allows for the targeted inhibition and visualization of α9β1 integrin activity.[1][2] Proper control experiments are paramount to validate findings and accurately interpret the effects of this compound. This guide provides a framework for designing and executing these essential controls, comparing the performance of this compound with relevant alternatives and supported by experimental data.
Understanding this compound and its Mechanism of Action
This compound is a high-affinity, selective antagonist of α9β1 integrin, with a reported inhibitory constant (Ki) of 12.7 nM.[1] It also exhibits cross-reactivity with α4β1 integrin, albeit with a lower affinity (Ki = 38.0 nM).[1] Its fluorescent properties make it a useful probe for in vitro and in vivo imaging to investigate α9β1 and α4β1 integrin binding activity.[1]
Integrin α9β1 is a transmembrane receptor that mediates cell-matrix and cell-cell interactions, playing a crucial role in processes such as cell adhesion, migration, and signaling. Upon ligand binding, α9β1 integrin activates downstream signaling pathways that involve key mediators like Src kinase, focal adhesion kinase (FAK), inducible nitric oxide synthase (iNOS), and the Rho GTPase, Rac1.
Comparative Performance of α9β1 Integrin Antagonists
The selection of an appropriate antagonist is critical for specificity and efficacy. Below is a comparison of this compound with other known α9β1 integrin antagonists.
| Compound | Target(s) | Binding Affinity (Ki/Kd/IC50) | Key Features |
| This compound | α9β1, α4β1 | Ki: 12.7 nM (α9β1), 38.0 nM (α4β1) | Fluorescent, high-affinity, useful for imaging. |
| BOP sodium | α9β1, α4β1 | Kd: ≤3 pM (α9β1, activating), 180 pM (α9β1, non-activating) | Potent dual inhibitor, rapidly mobilizes hematopoietic stem cells. |
| Visabron | α9β1, α4β1 | IC50: Potent in nanomolar concentrations | Backbone cyclic peptide, dual antagonist with therapeutic potential in autoimmune diseases. |
| Y9A2 Antibody | α9β1 | Functional inhibition at <10 µg/ml | Monoclonal antibody, highly specific for functional inhibition. |
Key Control Experiments and Detailed Protocols
To rigorously validate the effects of this compound, a series of control experiments are essential. These include the use of negative and positive controls in functional assays such as cell adhesion and migration, as well as in vivo imaging studies.
Negative Controls
-
Scrambled Peptide/Inactive Analog: An ideal negative control would be a structurally similar N-phenylsulfonyl proline dipeptide that does not bind to α9β1 or α4β1 integrins. If a specific inactive analog is not available, a scrambled version of a peptide antagonist can be used to control for non-specific peptide effects.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, PBS) should be administered to a set of cells or animals to control for any effects of the vehicle itself.
Positive Controls
-
Y9A2 Monoclonal Antibody: This function-blocking antibody specifically targets α9β1 integrin and can be used to confirm that the observed effects are indeed mediated by the inhibition of this integrin. It has been shown to cause 100% inhibition of α9β1-mediated adhesion.
-
Alternative Small Molecule Antagonists: Compounds like BOP sodium can be used as a positive control to replicate the pharmacological inhibition of α9β1 integrin.
Experimental Protocols
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with an α9β1 integrin ligand, such as Tenascin-C or VCAM-1.
Protocol:
-
Plate Coating: Coat 96-well plates with the desired α9β1 ligand (e.g., 10 µg/mL Tenascin-C) overnight at 4°C. Wash with PBS.
-
Blocking: Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature. Wash with PBS.
-
Cell Preparation: Label cells expressing α9β1 integrin (e.g., neutrophils, transfected cell lines) with a fluorescent dye like Calcein AM.
-
Treatment: Pre-incubate the fluorescently labeled cells with this compound (e.g., 100 nM), a negative control, or a positive control (e.g., Y9A2 antibody at 10 µg/mL) for 30 minutes at 37°C.
-
Adhesion: Add the treated cells to the coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of adhesion is calculated relative to the total fluorescence of cells added to the wells.
Transwell Migration Assay
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant, a process that can be dependent on integrin function.
Protocol:
-
Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add a chemoattractant (e.g., media with 10% FBS) to the lower chamber.
-
Cell Preparation: Resuspend α9β1-expressing cells in serum-free media.
-
Treatment: Treat the cells with this compound, a negative control, or a positive control for 30 minutes.
-
Seeding: Add the treated cells to the upper chamber of the Transwell insert.
-
Incubation: Incubate for 4-24 hours at 37°C to allow for migration.
-
Analysis: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a dye such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in representative fields under a microscope.
In Vivo Fluorescence Imaging
The fluorescent nature of this compound allows for the direct visualization of its distribution and target engagement in animal models.
Protocol:
-
Animal Model: Utilize a relevant animal model (e.g., a mouse model of a disease where α9β1 integrin is implicated).
-
Probe Administration: Administer this compound intravenously (e.g., 10 mg/kg).
-
Control Groups: Include a group of animals receiving a vehicle control and another receiving a non-fluorescent antagonist followed by this compound to demonstrate target specificity.
-
Imaging: At various time points post-injection, anesthetize the animals and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) with appropriate excitation and emission filters for the fluorophore on this compound.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest organs of interest for ex vivo imaging to confirm the biodistribution of the probe.
Visualizing Pathways and Workflows
To further clarify the experimental design and the biological context, the following diagrams illustrate the α9β1 integrin signaling pathway and a typical experimental workflow.
Caption: α9β1 Integrin Signaling Pathway.
Caption: General Experimental Workflow.
References
A Comparative Guide to In Vivo Targeting of R-BC154 Acetate for Researchers
This guide provides a comprehensive comparison of R-BC154 acetate with alternative probes for in vivo targeting of α9β1 and α4β1 integrins. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons, detailed experimental protocols, and supporting data to aid in the selection of the most suitable tools for their research needs.
Introduction to this compound
This compound is a selective and fluorescent antagonist of α9β1 integrin, also exhibiting high affinity for α4β1 integrin. Its fluorescent properties make it a valuable tool for in vivo imaging and for investigating the roles of these integrins in various physiological and pathological processes. This guide will compare this compound with other molecules targeting these integrins, providing a framework for validating its in vivo targeting capabilities.
Performance Comparison of α9β1/α4β1 Integrin Targeting Agents
The following table summarizes the quantitative data for this compound and its alternatives. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Target Integrin(s) | Reported Affinity/Potency | Fluorescent Tag | Key Features |
| This compound | α9β1, α4β1 | High nanomolar binding affinities | Yes (Rhodamine derivative) | Dual-target fluorescent probe for in vivo imaging of hematopoietic stem and progenitor cells. |
| Visabron | α9β1, α4β1 | Not explicitly quantified in terms of Kd or IC50, but demonstrated efficacy in an in vivo EAE model. | No | A backbone cyclic peptide dual antagonist with therapeutic potential in autoimmune diseases. |
| LLP2A-Cy5.5 | α4β1 | IC50 = 2 pM | Yes (Cy5.5) | A high-affinity peptidomimetic ligand for α4β1, suitable for in vivo tumor imaging. |
Experimental Protocols
In Vivo Validation Workflow for a Novel Fluorescent Probe (e.g., this compound)
This protocol outlines the key steps for validating the in vivo targeting of a new fluorescent probe.
1. In Vitro Characterization:
-
Binding Affinity Assay:
-
Objective: To determine the binding affinity (Kd) of the fluorescent probe to its target integrins.
-
Method: Perform saturation binding assays using cells expressing α9β1 or α4β1 integrins. Incubate cells with increasing concentrations of the fluorescent probe and measure the fluorescence intensity.
-
-
Cell Adhesion Assay:
-
Objective: To assess the functional consequence of probe binding.
-
Method: Coat plates with integrin ligands (e.g., VCAM-1 for α4β1). Pre-incubate integrin-expressing cells with the probe and measure their adhesion to the coated plates.
-
-
Flow Cytometry:
-
Objective: To confirm specific binding to target-expressing cells.
-
Method: Incubate cells with and without target expression with the fluorescent probe. Analyze the cell populations using a flow cytometer to quantify probe binding.
-
-
Confocal Microscopy:
-
Objective: To visualize the subcellular localization of the probe.
-
Method: Incubate target-expressing cells with the fluorescent probe and image using a confocal microscope to observe membrane binding.
-
2. In Vivo Administration and Imaging:
-
Animal Model Selection:
-
Choose an appropriate animal model that expresses the target integrins in the tissue of interest (e.g., mouse models of cancer or inflammation).
-
-
Probe Administration:
-
Administer this compound or the alternative probe to the animal model, typically via intravenous injection. Determine the optimal dose and timing for imaging through pilot studies.
-
-
In Vivo Fluorescence Imaging:
-
At various time points post-injection, anesthetize the animals and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) or similar equipment.
-
Acquire images at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
-
Biodistribution Analysis:
-
Quantify the fluorescence signal in different organs and tissues over time to determine the probe's biodistribution and clearance profile.
-
3. Ex Vivo Validation:
-
Organ Harvest and Ex Vivo Imaging:
-
At the end of the in vivo imaging study, euthanize the animals and harvest the organs of interest.
-
Image the excised organs using the in vivo imaging system to confirm the biodistribution results.
-
-
Immunohistochemistry/Immunofluorescence:
-
Process the harvested tissues for histological analysis.
-
Perform immunohistochemistry or immunofluorescence staining for the target integrins (α9β1 and α4β1) and co-localize the staining with the fluorescent signal from the probe to confirm target-specific binding at the cellular level.
-
Signaling Pathways of α9β1 and α4β1 Integrins
Antagonism of α9β1 and α4β1 integrins by this compound is expected to modulate downstream signaling pathways that are crucial for cell adhesion, migration, and proliferation.
Conclusion
This compound is a promising fluorescent probe for the in vivo targeting of α9β1 and α4β1 integrins. Its dual-targeting nature and fluorescent properties offer significant advantages for studying the roles of these integrins in various biological contexts. While direct comparative data with other agents like visabron and LLP2A-Cy5.5 is limited, this guide provides a framework for researchers to design and execute robust in vivo validation studies. The provided protocols and pathway diagrams serve as a valuable resource for scientists and drug development professionals working in this area. Further head-to-head comparative studies are warranted to definitively establish the superiority of one agent over another for specific applications.
comparison of R-BC154 acetate in different cell lines
An In-depth Analysis of a Selective α9β1/α4β1 Integrin Antagonist Across Cellular Contexts
R-BC154 acetate is a selective, fluorescent antagonist of α9β1 integrin, also exhibiting high affinity for α4β1 integrin. This dual specificity makes it a valuable tool for investigating the roles of these integrins in various biological processes, including cell adhesion, migration, and signaling. This guide provides a comparative overview of this compound's performance in different cell lines, supported by available experimental data and detailed protocols to assist researchers in its application.
Quantitative Performance Analysis
The binding affinity of this compound has been determined in the LN18 human glioblastoma cell line, showcasing its potent interaction with its primary targets.
| Parameter | Cell Line | Value | Target(s) |
| Ki | LN18 (Human Glioblastoma) | 12.7 nM | α9β1 Integrin |
| Ki | LN18 (Human Glioblastoma) | 38.0 nM | α4β1 Integrin |
Table 1: Binding Affinity of this compound in LN18 Cell Line.
Integrin α9β1 Signaling Pathway
This compound functions by antagonizing α9β1 integrin, thereby modulating downstream signaling pathways that are critical for cell migration and other cellular functions. The binding of extracellular matrix (ECM) proteins, such as Tenascin-C or Osteopontin, to α9β1 integrin typically initiates a signaling cascade. This compound competitively inhibits this interaction.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for assessing the in vitro effects of this compound on a chosen cell line. This workflow can be adapted to include various endpoints such as cell viability, proliferation, apoptosis, and migration.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound as described in the cell viability assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Conclusion
This compound is a potent and selective antagonist of α9β1 and α4β1 integrins. While comprehensive comparative data across a wide range of cell lines is currently limited, the provided information on its binding affinity and the detailed experimental protocols offer a solid foundation for researchers to investigate its effects in their specific cellular models of interest. The elucidation of its impact on the described signaling pathways can further guide research into the therapeutic potential of targeting these integrins in various disease contexts. Further studies are warranted to establish a broader comparative profile of this compound's activity.
Unveiling the Activation-Dependent Binding of R-BC154 Acetate: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of R-BC154 acetate, a selective fluorescent probe for α9β1 and α4β1 integrins. We present experimental data confirming its activation-dependent binding, offer a comparative assessment with other known integrin inhibitors, and provide detailed experimental protocols for researchers in cell biology and drug development.
Executive Summary
This compound is a high-affinity fluorescent antagonist for α9β1 and α4β1 integrins, demonstrating a clear dependence on divalent cations for optimal binding, a hallmark of integrin activation. This property makes it a valuable tool for investigating the activation state of these integrins in various biological processes. This guide will delve into the quantitative binding characteristics of this compound, compare its performance with the dual α9β1/α4β1 inhibitor BOP and the selective α4β1 inhibitor BIO5192, and provide the necessary methodologies to replicate and build upon these findings.
Data Presentation: Quantitative Comparison of Integrin Ligand Binding
The binding affinities of this compound and its comparators are summarized below. The data highlights the cation-dependent nature of this compound's interaction with its target integrins.
Table 1: Binding Affinity of this compound to Activated Integrins
| Compound | Target Integrin | Binding Affinity (Ki) | Conditions |
| This compound | α9β1 | 12.7 nM[1] | with Ca2+/Mg2+ |
| α4β1 | 38.0 nM[1] | with Ca2+/Mg2+ |
Table 2: Comparative Binding Affinities of Integrin Inhibitors
| Compound | Target Integrin | Binding Affinity (IC50) | Notes |
| BOP | α9β1/α4β1 | Picomolar range[2] | Parent compound of R-BC154 |
| BIO5192 | α4β1 | 1.8 nM | Highly selective for α4β1 |
| α9β1 | 138 nM | ~77-fold lower affinity than for α4β1 |
Confirmation of Activation-Dependent Binding
Experimental Protocols
Protocol: Flow Cytometry-Based Assay for this compound Binding
This protocol outlines a method to confirm the activation-dependent binding of this compound to cells expressing α9β1 and/or α4β1 integrins.
1. Cell Preparation:
- Culture cells known to express α9β1 or α4β1 integrins (e.g., hematopoietic stem and progenitor cells, certain cancer cell lines) to a sufficient density.
- Harvest cells and wash twice with a cation-free buffer (e.g., PBS without Ca2+/Mg2+).
- Resuspend cells in the appropriate binding buffer at a concentration of 1 x 10^6 cells/mL.
2. Binding Assay:
- Prepare three sets of cell suspensions in different binding buffers:
- Buffer A (Activating): PBS with 1 mM Ca2+ and 1 mM Mg2+.
- Buffer B (Inhibitory): PBS with 5 mM EDTA.
- Buffer C (Control): Cation-free PBS.
- To each tube, add this compound to a final concentration of 50 nM.
- For competition assays, pre-incubate cells with a 100-fold molar excess of unlabeled BOP or BIO5192 for 15 minutes before adding this compound.
- Incubate the cell suspensions for 30 minutes at 37°C, protected from light.
3. Flow Cytometry Analysis:
- Following incubation, wash the cells twice with the corresponding ice-cold binding buffer to remove unbound probe.
- Resuspend the final cell pellet in 500 µL of the corresponding binding buffer.
- Analyze the fluorescence intensity of the cell population using a flow cytometer equipped with appropriate lasers and filters for the fluorophore on R-BC154.
- Gate on the live cell population based on forward and side scatter profiles.
- Record the mean fluorescence intensity (MFI) for each condition.
4. Data Interpretation:
- A significantly higher MFI in Buffer A compared to Buffer B and C indicates activation-dependent binding.
- A significant reduction in MFI in the presence of unlabeled competitors confirms the specificity of R-BC154 binding to the target integrins.
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflow
Caption: Workflow for confirming R-BC154's activation-dependent binding.
Caption: Key downstream signaling pathways of α9β1 and α4β1 integrins.
References
A Quantitative Comparison of Fluorescent Probes for Integrin Research: A Guide for Researchers
In the dynamic fields of cell biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular interactions. For researchers focused on integrin signaling, the selection of an appropriate fluorescent probe is critical for generating accurate and reproducible data. This guide provides a quantitative comparison of R-BC154 acetate, a selective α9β1/α4β1 integrin antagonist, with other commonly used fluorescent probes. While specific photophysical data for this compound, such as quantum yield and molar extinction coefficient, are not publicly available, this guide will provide a framework for comparison by examining its known characteristics alongside the detailed quantitative data of alternative fluorescent probes.
This comparison will focus on key performance indicators of fluorescent probes, including their spectral properties, brightness, and target affinity. By presenting this data in a structured format, along with detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific research applications.
Quantitative Data on Fluorescent Probes
The selection of a fluorescent probe is often dictated by its photophysical properties. A high molar extinction coefficient signifies efficient photon absorption, while a high quantum yield indicates efficient conversion of absorbed light into emitted fluorescence. The combination of these two factors determines the overall brightness of the probe. The following table summarizes the key photophysical properties of this compound and selected alternative fluorescent probes.
| Fluorescent Probe | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Target Affinity (K_d) (nM) |
| This compound | Not Reported | Not Reported | 561 | 585 | 38 (α4β1), 12.7 (α9β1) |
| FITC | ~75,000 | ~0.92 | 495 | 525 | Not Applicable (non-targeted) |
| Cy5.5 | ~250,000 | ~0.28 | 678 | 695 | Target-dependent |
| 4-Amino-1,8-naphthalimide | ~10,000 - 20,000 | ~0.2 - 0.7 (solvent dependent) | ~400-450 | ~500-560 | Not Applicable (non-targeted) |
Note: The quantum yield of 4-Amino-1,8-naphthalimide is highly sensitive to the solvent environment.
Experimental Protocols
To ensure the reproducibility and accuracy of fluorescence intensity measurements, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for two key experiments: the determination of relative fluorescence quantum yield and a general protocol for cellular imaging with fluorescent probes.
1. Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Test fluorescent probe
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilutions of both the standard and the test probe in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test probe.
-
Integrate the fluorescence intensity over the entire emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe.
-
Calculate the slope (gradient) of the resulting linear plots for both the standard (Grad_std) and the test sample (Grad_sample).
-
Calculate the quantum yield of the test sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
2. Cellular Imaging and Fluorescence Intensity Comparison
This protocol provides a general workflow for staining cells with a fluorescent probe and comparing the fluorescence intensity.
Materials:
-
Fluorescent microscope with appropriate filters
-
Cell culture reagents
-
Fluorescent probes (this compound and alternatives)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips or in imaging dishes and culture under appropriate conditions to the desired confluency.
-
Probe Incubation: Incubate the cells with the fluorescent probe at a predetermined concentration and for a specific duration. These conditions should be optimized for each probe and cell type.
-
Washing: Wash the cells with PBS to remove any unbound probe.
-
Fixation (Optional): If required, fix the cells with a suitable fixative.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image Acquisition: Acquire images using a fluorescence microscope with consistent settings (e.g., exposure time, gain, laser power) for all samples to allow for a fair comparison of fluorescence intensity.
-
Image Analysis: Use image analysis software to quantify the mean fluorescence intensity per cell or region of interest.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental processes and the biological context of integrin signaling, the following diagrams have been generated using the DOT language.
Safety Operating Guide
Navigating the Disposal of R-BC154 Acetate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical reagents is as crucial as the innovative research they conduct. This document provides a detailed protocol for the proper disposal of R-BC154 acetate, a selective fluorescent α9β1 integrin antagonist.[1] Adherence to these procedures is essential for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for the disposal of similar chemical compounds and general laboratory safety principles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards and have access to the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.
Handling:
-
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any potential vapors.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Prohibited Disposal Methods
Under no circumstances should this compound or its waste be disposed of through conventional waste streams.
| Disposal Method | Permissibility | Rationale |
| Trash Disposal | Prohibited | As a specialty chemical used in research, its full toxicological and environmental impact may not be fully characterized. Landfill disposal could lead to environmental contamination. |
| Drain Disposal | Prohibited | Many organic compounds are toxic to aquatic life and can persist in the environment. Disposing of this chemical down the drain can contaminate waterways and interfere with wastewater treatment processes. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and compliance.
-
Segregation: Collect all waste containing this compound in a dedicated and clearly labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department. This includes contaminated lab supplies such as pipette tips, gloves, and paper towels.
-
Containerization:
-
Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds.
-
The container must have a secure, leak-proof screw-on cap.
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion.
-
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Accumulation Start Date
-
Principal Investigator/Lab Contact Information
-
Any known hazards (e.g., "Flammable," "Toxic") should be noted if applicable, based on the solvent used or any known properties of the compound.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Your institution's EHS department will typically manage this process. Incineration at a permitted hazardous waste facility is a common and effective method for the destruction of organic chemical waste.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Navigating the Safe Handling and Disposal of R-BC154 Acetate: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with the fluorescent α4β1/α9β1 integrin antagonist, R-BC154 acetate, ensuring laboratory safety and proper disposal are paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling fluorescent chemical compounds and acetates. This information is intended to supplement, not replace, your institution's specific safety protocols and local regulations.
Immediate Safety and Handling Protocols
When working with this compound, a proactive approach to safety is crucial. The following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Fume Hood | All handling of this compound, especially when in powdered form or when creating solutions, should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling this compound, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as outlined in the table above.
-
Weighing and Solution Preparation:
-
If working with a solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, date, and your initials.
-
-
Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan for this compound
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a fluorescent chemical compound, it should be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh paper, and pipette tips, should be collected in a clearly labeled, leak-proof hazardous waste container. The container should be marked "Hazardous Chemical Waste: this compound".
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. The container should be marked "Hazardous Chemical Waste: this compound (in [solvent name])". Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Institutional Protocol: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your EHS department for guidance and to schedule a waste pickup.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately. |
Workflow for Safe Handling and Disposal
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
